Cyclooctyne-O-amido-PEG4-PFP ester
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H34F5NO8 |
|---|---|
分子量 |
595.6 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H34F5NO8/c28-22-23(29)25(31)27(26(32)24(22)30)41-21(35)8-10-36-12-14-38-16-17-39-15-13-37-11-9-33-20(34)18-40-19-6-4-2-1-3-5-7-19/h19H,1-4,6,8-18H2,(H,33,34) |
InChIキー |
BJXGYKFSMHFFJU-UHFFFAOYSA-N |
正規SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Cyclooctyne-O-amido-PEG4-PFP ester, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.
Core Structure and Functional Components
This compound is a sophisticated chemical entity meticulously designed for the covalent linkage of biomolecules. Its structure comprises three key functional components:
-
Cyclooctyne Moiety: A strained alkyne that serves as a reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for highly efficient and bioorthogonal conjugation to azide-modified molecules in aqueous environments without the need for cytotoxic copper catalysts.[1][2][]
-
Pentafluorophenyl (PFP) Ester: A highly reactive amine-reactive functional group. PFP esters are known for their enhanced stability in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation to primary and secondary amines, such as the lysine (B10760008) residues on antibodies.[4][5]
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A short, hydrophilic 4-unit polyethylene glycol chain. The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, mitigates steric hindrance between the conjugated molecules, and can improve the pharmacokinetic properties of the final bioconjugate.
Physicochemical and Reactive Properties
A clear understanding of the quantitative properties of this compound is essential for its effective application in experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄F₅NO₈ | [6] |
| Molecular Weight | 595.55 g/mol | [6][7] |
| Solubility | 10 mM in DMSO | [7] |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C, desiccated | |
| Purity | Typically >95% | |
| Reactive Towards | Azides (via SPAAC), Amines (via PFP ester) | [1][] |
Reaction Mechanisms and Signaling Pathways
The utility of this compound is rooted in its ability to participate in two distinct and highly specific chemical reactions. The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the synthesis of an antibody-drug conjugate.
Experimental Protocols
The following are generalized protocols for the use of this compound in the preparation of antibody-drug conjugates. Optimization may be required for specific antibodies and drug payloads.
Conjugation of this compound to an Antibody
This protocol details the reaction of the PFP ester moiety with the primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5[4]
-
Size-exclusion chromatography columns (e.g., PD-10) for purification
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[5]
-
Conjugation Reaction:
-
Slowly add a 5-20 molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]
-
-
Purification: Remove the unreacted linker and organic solvent by size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
"Click" Conjugation of the Antibody-Linker to an Azide-Modified Payload
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) of the cyclooctyne-modified antibody with an azide-containing drug payload.[1][2]
Materials:
-
Cyclooctyne-modified antibody (from the previous step)
-
Azide-modified drug payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Payload Preparation: Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO, then dilute in the reaction buffer).
-
Click Reaction:
-
Add a 1.5-5 molar excess of the dissolved azide-payload to the cyclooctyne-modified antibody solution.
-
Incubate the reaction at room temperature for 4-24 hours, or at 37°C to increase the reaction rate. The reaction progress can be monitored by analytical techniques such as HIC-HPLC or LC-MS.
-
-
Purification: Purify the resulting antibody-drug conjugate from the excess payload and other impurities using size-exclusion chromatography or other appropriate chromatographic techniques.
-
Characterization: The final ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Applications in Drug Development
The primary application of this compound is in the construction of antibody-drug conjugates (ADCs).[][7][8] This linker facilitates a modular and controlled approach to ADC synthesis, offering several advantages:
-
Site-Specificity: When used in conjunction with site-specific antibody modification techniques, this linker allows for the generation of homogenous ADCs with a defined drug-to-antibody ratio.
-
Improved Pharmacokinetics: The hydrophilic PEG spacer can enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile.
-
Bioorthogonality: The copper-free click chemistry enables the conjugation to occur in complex biological mixtures without interfering with native cellular processes, which is also beneficial for in vitro and in vivo labeling studies.[9]
The following diagram illustrates a generalized workflow for the development of an ADC using this linker technology.
References
- 1. jcmarot.com [jcmarot.com]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. This compound - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 7. gentaur.com [gentaur.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Mechanism and Application of Cyclooctyne-O-amido-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Cyclooctyne-O-amido-PEG4-PFP ester, a bifunctional linker integral to the advancement of bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs).
Core Components and Their Functional Roles
This compound is a heterobifunctional crosslinker composed of three key moieties: a cyclooctyne (B158145) group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. Each component serves a distinct and critical function in the bioconjugation process.
-
Cyclooctyne: This component is the reactive handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal "click chemistry".[1][][3] The inherent high ring strain of the cyclooctyne ring drives a [3+2] cycloaddition reaction with an azide-functionalized molecule to form a stable triazole linkage.[][3] A significant advantage of SPAAC is that it proceeds efficiently at physiological temperatures and in complex biological media without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[][4]
-
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive functional group. It readily reacts with primary and secondary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable and irreversible amide bond.[5][6] PFP esters are often preferred over their N-hydroxysuccinimide (NHS) ester counterparts due to their increased stability towards hydrolysis in aqueous environments, which can lead to more efficient and higher-yielding conjugation reactions.[5][7]
-
PEG4 Spacer: This discrete four-unit polyethylene glycol spacer provides a physical bridge between the cyclooctyne and the PFP ester. The PEG4 spacer imparts several beneficial properties to the linker and the resulting bioconjugate. Its hydrophilic nature enhances the aqueous solubility of the molecule, which is particularly advantageous when working with hydrophobic payloads.[8] The flexibility and defined length (approximately 1.4 nm) of the PEG4 spacer help to minimize steric hindrance between the conjugated molecules, preserving their biological activity. Furthermore, the PEG spacer can create a protective hydration shell that may reduce the immunogenicity of the conjugate and improve its pharmacokinetic profile by extending its circulation half-life.[8]
Mechanism of Action: A Two-Step Bioconjugation Strategy
The utility of this compound lies in its ability to facilitate a sequential two-step conjugation strategy, making it a valuable tool for constructing complex bioconjugates like ADCs.[9][10]
Step 1: Amine Conjugation via the PFP Ester
The first step involves the reaction of the PFP ester with an amine-containing biomolecule, typically a protein or antibody. The PFP ester acts as an activated carboxylic acid, and a nucleophilic attack from a primary amine (e.g., from a lysine residue) results in the formation of a stable amide bond, covalently attaching the cyclooctyne-PEG4 moiety to the biomolecule. This reaction is typically performed in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[7]
Step 2: Bioorthogonal Ligation via SPAAC
Once the biomolecule is functionalized with the cyclooctyne group, it can be reacted with a second molecule containing an azide (B81097) group. This second molecule could be a therapeutic payload, a fluorescent dye, a nanoparticle, or another biomolecule. The strain-promoted alkyne-azide cycloaddition reaction proceeds smoothly under physiological conditions, forming a stable triazole linkage and completing the bioconjugate assembly.[][3] The bioorthogonal nature of this reaction ensures that it is highly specific and does not interfere with other functional groups present in the biological system.[]
Caption: The two-step mechanism of action for bioconjugation.
Quantitative Data
The efficiency of bioconjugation reactions is paramount. The choice of reactive groups and linkers significantly impacts reaction kinetics and yields.
Table 1: Comparative Reaction Kinetics of Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | [3] |
| DIBO | 0.17 | [3] |
| DIFO | 0.076 | [3] |
| DBCO | ~0.1 | [3] |
Note: The specific cyclooctyne in "this compound" may vary, but the kinetics are representative of this class of reagents. DBCO and its derivatives generally show the fastest kinetics.[3]
Table 2: Properties of PFP Esters for Amine Coupling
| Property | Description | Reference(s) |
| Reactivity | Reacts with primary and secondary amines to form stable amide bonds. | [5][6] |
| Hydrolytic Stability | More resistant to hydrolysis in aqueous buffers compared to NHS esters, leading to potentially higher conjugation efficiency. | [5] |
| Optimal pH | The reaction is most efficient at a pH of 7.2-8.5. | |
| Solubility | Must be dissolved in an organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction buffer. | [5] |
Experimental Protocols
The following are generalized protocols for the use of this compound in a typical antibody conjugation. Optimization is often necessary for specific applications.
Protocol 1: Conjugation of PFP Ester to an Antibody
Materials:
-
Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to create a 10-100 mM stock solution.[7] Do not store the reconstituted linker, as the PFP ester is susceptible to hydrolysis over time.
-
Conjugation Reaction: Add the desired molar excess of the dissolved linker to the antibody solution while gently vortexing. A typical starting point is a 5- to 20-fold molar excess of the linker over the antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7] The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as Tris buffer can be added to a final concentration of 50-100 mM to react with any excess PFP ester.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
Materials:
-
Cyclooctyne-functionalized antibody from Protocol 1.
-
Azide-containing molecule (e.g., drug, probe) dissolved in a compatible solvent.
Procedure:
-
Reaction Setup: To the purified cyclooctyne-functionalized antibody, add the azide-containing molecule. A 1.5- to 5-fold molar excess of the azide molecule over the antibody is a common starting point.
-
Incubation: Allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE if a fluorescent azide is used.
-
Purification: Purify the final antibody-drug conjugate to remove any unreacted azide-containing molecule and other impurities. The method of purification will depend on the properties of the conjugated molecule but can include dialysis, size-exclusion chromatography, or hydrophobic interaction chromatography (HIC).
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the creation and purification of an antibody-drug conjugate using this linker technology.
References
- 1. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. PEG PFP ester | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. gentaur.com [gentaur.com]
The Role of Pentafluorophenyl (PFP) Esters in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioconjugation, the choice of reactive chemistry is paramount to the success of creating stable and functional biomolecular conjugates. For amine-reactive conjugations, N-hydroxysuccinimide (NHS) esters have traditionally been the go-to reagents. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering enhanced stability and reactivity. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with PFP esters in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize PFP esters in their work, from small-scale laboratory experiments to the development of complex biotherapeutics like antibody-drug conjugates (ADCs).
Introduction to PFP Esters in Bioconjugation
Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids with primary and secondary amines, resulting in the formation of a stable amide bond.[1] The exceptional performance of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby facilitating the nucleophilic attack by an amine.[1]
The primary advantages of PFP esters, particularly when compared to the more conventional NHS esters, are their increased stability towards hydrolysis and their heightened reactivity towards aminolysis.[1] This dual benefit allows for more efficient and reproducible conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[1]
Core Principles: Chemical Reactivity and Stability
The fundamental reaction of a PFP ester in bioconjugation is the aminolysis of the ester by a primary or secondary amine on a biomolecule, such as the ε-amino group of a lysine (B10760008) residue on a protein. This reaction proceeds through a nucleophilic acyl substitution mechanism.
A critical competing reaction in aqueous media is the hydrolysis of the active ester, which leads to the formation of the corresponding carboxylic acid and renders the reagent inactive for conjugation. PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, a crucial advantage when working with valuable biomolecules or when longer reaction times are required.[1]
For instance, at a pH of 8, an NHS ester can have a half-life of just a few minutes, whereas PFP esters are considerably more stable under similar conditions.[2][3] One study highlighted that a PFP ester proved to be approximately 6-fold more stable than an NHS ester in aqueous acetonitrile.[4]
Quantitative Data: A Comparative Analysis
The selection of an appropriate active ester is often guided by quantitative measures of reactivity and stability. The following tables summarize key data comparing PFP esters with other common amine-reactive crosslinkers.
Table 1: Comparative Stability of Amine-Reactive Esters
| Active Ester | Condition | Half-life (t½) | Reference(s) |
| PFP Ester | Aqueous Acetonitrile | ~6-fold more stable than NHS ester | [4] |
| NHS Ester | pH 7 | Hours | [3] |
| NHS Ester | pH 8 | Minutes | [2][3] |
| NHS Ester | pH 8.0 | 210 minutes | [5][6] |
| NHS Ester | pH 8.5 | 180 minutes | [5] |
| NHS Ester | pH 8.6 (4°C) | ~10 minutes | [7] |
| NHS Ester | pH 9.0 | 125 minutes | [5][6] |
Table 2: Comparative Reaction Kinetics of Amine-Reactive Esters
| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') | Reference(s) |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [2][8] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [2][8] |
| PFP ester (OPFP) | - | ~32 times faster than OPCP | [2] |
| PFP ester (OPFP) | - | ~111 times faster than ONp | [2] |
OPCP: pentachlorophenyl ester; ONp: nitrophenyl ester
Mandatory Visualizations
Reaction Mechanism of PFP Ester Bioconjugation
Caption: PFP ester aminolysis reaction pathway.
General Experimental Workflow for Protein Bioconjugation
Caption: A typical experimental workflow for protein bioconjugation.
Experimental Protocols
Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein
This protocol provides a general method for the conjugation of a PFP ester-activated molecule to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-8.5).
-
PFP ester-activated molecule.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography column).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[7]
-
If the protein was previously in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
PFP Ester Solution Preparation:
-
Equilibrate the vial of the PFP ester to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[9] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[1][10]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the PFP ester to the protein is a common starting point.[7][9]
-
The final concentration of the organic solvent should be kept below 10% to minimize the risk of protein denaturation.[7]
-
-
Incubation:
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.[5]
-
-
Purification:
-
Remove unreacted PFP ester and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography, equilibrated with the desired storage buffer.[7]
-
Protocol 2: Preparation of an Antibody-Fluorophore Conjugate (AFC)
This protocol is adapted for the labeling of an antibody with a fluorophore activated as a PFP ester.
Materials:
-
Antibody (e.g., IgG) at a concentration of ≥1 mg/mL.
-
Reaction buffer: 100 mM sodium carbonate buffer, pH 8.5.
-
Amine-reactive CoraFluor™ reagent (or other PFP ester-activated fluorophore).
-
Anhydrous DMSO or dimethylacetamide (DMAc).
-
Zeba™ spin desalting column (7 kDa MWCO) or equivalent.
-
Storage buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, with 150 mM NaCl).
Procedure:
-
Antibody Preparation:
-
Prepare a 100 µL aliquot of the antibody in the reaction buffer using a desalting column to ensure it is in an amine-free buffer at the correct pH.
-
-
PFP Ester-Fluorophore Preparation:
-
If performing a single conjugation, the fluorophore may be supplied in a pre-weighed amount. If multiple conjugations are planned, reconstitute the PFP ester-fluorophore in anhydrous DMSO or DMAc to a concentration of 2.5 mM.
-
-
Conjugation Reaction:
-
Add the antibody solution to the PFP ester-fluorophore to achieve a molar ratio of approximately 5-15x fluorophore to antibody. The optimal ratio may need to be determined empirically.
-
If using a stock solution of the fluorophore, ensure the final concentration of the organic solvent is less than 10%.
-
Briefly vortex the reaction mixture.
-
-
Incubation:
-
Incubate at room temperature for 1 hour.
-
-
Purification:
-
Remove the unreacted PFP ester-fluorophore and organic solvent by buffer exchange into the desired storage buffer using a desalting column.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using spectrophotometry, following the manufacturer's instructions for the specific fluorophore.
-
Applications in Research and Drug Development
PFP esters have found widespread use in various bioconjugation applications due to their favorable chemical properties.
-
Peptide Synthesis: PFP esters are valuable reagents in both solution-phase and solid-phase peptide synthesis.
-
Protein Labeling: The efficient and specific reaction with primary amines makes PFP esters ideal for labeling proteins with a variety of molecules, including fluorophores, biotin, and polyethylene (B3416737) glycol (PEG).
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, PFP esters can be used to link cytotoxic drugs to monoclonal antibodies. Notably, PFP esters have been shown to exhibit a preference for labeling the kappa light chain of human IgG antibodies, which can lead to more homogeneous and potentially more effective ADCs.
-
Surface Modification: PFP esters are used to functionalize surfaces for the immobilization of biomolecules, creating bioactive materials for use in diagnostics, cell culture, and medical devices.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Degraded PFP Ester: The PFP ester has hydrolyzed due to moisture. | Store PFP esters at -20°C with a desiccant.[5] Equilibrate the vial to room temperature before opening.[1] Use freshly prepared solutions. |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) are competing with the target biomolecule for reaction with the PFP ester. | Perform buffer exchange of the biomolecule into an amine-free buffer (e.g., PBS, HEPES, borate).[1][7] | |
| Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines and reduced nucleophilicity. | Ensure the reaction pH is within the optimal range of 7.2-8.5.[7][9] | |
| Insufficient Molar Excess of PFP Ester: The amount of PFP ester is not sufficient to achieve the desired degree of labeling. | Increase the molar excess of the PFP ester in the reaction. Optimization may be required. | |
| Precipitation of Protein during Conjugation | High Concentration of Organic Solvent: The concentration of DMSO or DMF is too high, causing the protein to denature and precipitate. | Keep the final concentration of the organic solvent below 10%.[7] |
| Inconsistent Results Between Batches | Batch-to-Batch Variation of PFP Ester: The purity or reactivity of the PFP ester may vary. | Qualify each new batch of PFP ester with a small-scale control reaction. |
| Inconsistent Reaction Conditions: Minor variations in pH, temperature, or incubation time can affect the outcome. | Carefully control and document all reaction parameters. |
Conclusion
Pentafluorophenyl esters represent a powerful and versatile tool in the field of bioconjugation. Their enhanced stability to hydrolysis and high reactivity towards amines make them a superior choice over traditional NHS esters for a wide range of applications, from basic research to the development of sophisticated biotherapeutics. By understanding the core principles of PFP ester chemistry and following optimized protocols, researchers can achieve more efficient, reproducible, and successful bioconjugation outcomes. This guide provides the foundational knowledge and practical methodologies to empower scientists and drug development professionals to harness the full potential of PFP esters in their work.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. confluore.com [confluore.com]
An In-depth Technical Guide to Copper-Free Click Chemistry Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry linkers, focusing on the two most prominent reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA). It details their mechanisms, compares their reaction kinetics, and provides practical experimental protocols for their application in bioconjugation and drug development.
Introduction: The Need for a Copper-Free Approach
The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts. The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a copper catalyst presents a significant drawback for biological applications.[1] Copper's inherent cytotoxicity can damage living cells and interfere with biological processes, limiting its use in in vivo studies.[1]
This limitation spurred the development of copper-free click chemistry, which retains the exceptional efficiency and selectivity of click reactions while operating under biocompatible conditions. These bioorthogonal reactions proceed selectively within complex biological systems without interfering with native biochemical processes, making them invaluable tools for live-cell imaging, drug delivery, and diagnostics.[1][2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
At the forefront of copper-free click chemistry is SPAAC, a reaction that leverages the high ring strain of cyclooctynes to react spontaneously with azides.[1] The release of this strain provides the thermodynamic driving force for the reaction, eliminating the need for a metal catalyst.[3]
Mechanism and Key Linkers
The SPAAC reaction is a concerted [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1] The reactivity of the cyclooctyne is paramount and is influenced by its ring strain and electronic factors.[4] Several generations of cyclooctynes have been developed, each with unique properties.
-
Dibenzocyclooctynes (DBCO) : Often referred to as ADIBO, DBCO and its derivatives are among the most popular and reactive cyclooctynes due to their significant ring strain and stability.[1][5] They are commercially available with various functionalities, such as NHS esters for amine coupling.[1]
-
Bicyclo[6.1.0]nonyne (BCN) : While exhibiting slower reaction kinetics compared to DBCO, BCN is valued for its smaller size and reduced lipophilicity, which can be advantageous in certain biological applications.[4]
-
Other Cyclooctynes : DIBO, DIFO, and BARAC are other examples of strained alkynes developed to fine-tune reactivity and stability for specific applications.
Applications of SPAAC
The biocompatibility and specificity of SPAAC have led to its widespread adoption in various fields:
-
Bioconjugation : Site-specific labeling of proteins, antibodies, carbohydrates, and lipids with probes, tags, or therapeutic agents.[1]
-
Drug Delivery : Synthesis of antibody-drug conjugates (ADCs) and PROTACs, allowing for precise attachment of payloads.[1]
-
Molecular Imaging : Conjugation of fluorescent dyes or radioisotopes to biomolecules for in vitro and in vivo imaging.[1]
-
Biomaterials : Creation of hydrogels and polymers with tailored properties for tissue engineering.[2]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene (like trans-cyclooctene), is recognized as the fastest known bioorthogonal reaction.[6] Its exceptional kinetics make it ideal for applications requiring rapid labeling at very low concentrations.[3][6]
Mechanism and Key Linkers
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained alkene).[6] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the ligation irreversible.
-
Tetrazines (Tz) : These are the electron-poor diene component. Their reactivity can be tuned by modifying the substituents on the tetrazine ring; electron-withdrawing groups generally accelerate the reaction.[6][7]
-
Trans-cyclooctenes (TCO) : TCOs are highly reactive dienophiles due to their significant ring strain, which provides a powerful thermodynamic driving force for the reaction.[8] They are the most common partners for tetrazines in IEDDA reactions.[8]
-
Other Dienophiles : Norbornenes and other strained alkenes can also be used, offering a range of reactivities and stabilities.[8]
Applications of IEDDA
The unparalleled speed of the IEDDA reaction makes it particularly suitable for:
-
In Vivo Pre-targeting : This powerful strategy involves administering a modified antibody that binds to a target (e.g., a tumor). After the unbound antibody has cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" to the antibody-bound TCO, enabling high-contrast imaging or targeted radiotherapy with minimal off-target radiation exposure.[2][9][10]
-
Live-Cell Imaging : Rapidly labeling cellular components in real-time, even at low expression levels.
-
Peptide and Nucleic Acid Ligation : Efficiently conjugating peptides and oligonucleotides for various therapeutic and diagnostic applications.
Data Presentation: Quantitative Comparison of Reaction Kinetics
The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications where labeling must occur quickly at low reactant concentrations.
Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| BCN | Benzyl Azide | ~0.07 - 0.63 |
| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) |
| Sulfo-DBCO | 3-azido-L-alanine | 0.27 - 0.97 (in various buffers) |
Note: Reaction rates are influenced by factors such as the specific derivatives used, solvent, pH, and temperature. Data compiled from multiple sources.[4][11][12]
Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | 26,000 ± 500 |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 820 ± 70 |
| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | 22,000 ± 2,000 |
| Various | BCN | 45 - 1245 |
Note: IEDDA reactions are exceptionally fast, often orders of magnitude faster than SPAAC. Rates are highly dependent on the electronic properties of the tetrazine and the strain of the dienophile. Data compiled from multiple sources.[6][13]
Experimental Protocols
This section provides detailed methodologies for common applications of copper-free click chemistry.
Protocol: Antibody Labeling with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody via its primary amines (lysine residues) for subsequent SPAAC reaction.
I. Pre-Conjugation Preparation
-
Buffer Exchange : Ensure the antibody solution (1-2 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will compete for reaction with the NHS ester. Remove additives like sodium azide, BSA, or gelatin using dialysis or appropriate spin columns.[1][5]
-
Reagent Preparation : Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[1]
II. Antibody Activation with DBCO
-
Reaction Setup : Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 20% to maintain antibody integrity.[1][5]
-
Incubation : Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][5]
-
Quenching : Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes.[1][5]
-
Purification : Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).[5]
III. Copper-Free Click Reaction
-
Conjugation : Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule (e.g., drug, dye, or oligonucleotide).[5]
-
Incubation : Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[5]
-
Final Purification : Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, HPLC) to remove any unreacted azide-modified molecule.[1]
Protocol: Metabolic Labeling of Cell Surface Glycans
This protocol outlines the introduction of azide groups into cellular glycans for subsequent detection via copper-free click chemistry.
I. Metabolic Labeling
-
Cell Culture : Plate cells at an appropriate density and allow them to adhere overnight under standard culture conditions.
-
Prepare Azido (B1232118) Sugar : Prepare a stock solution of a peracetylated azido sugar (e.g., Ac4ManNAz or Ac4GalNAz) in DMSO.
-
Labeling : Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM. Culture the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycoconjugates.[14]
II. Bioorthogonal Ligation and Imaging
-
Cell Preparation : Gently wash the cells with PBS to remove residual unincorporated azido sugar.
-
Click Reaction : Incubate the cells with a DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488) at a concentration of 10-50 µM in serum-free media for 30-60 minutes at 37°C.
-
Wash and Image : Wash the cells three times with PBS to remove excess dye.
-
Analysis : The azide-labeled cells, now fluorescently tagged, can be visualized by fluorescence microscopy or quantified by flow cytometry.
Workflow: In Vivo Pre-targeting with IEDDA
This workflow illustrates the powerful pre-targeting strategy used for tumor imaging or therapy.
Conclusion
Copper-free click chemistry has revolutionized the fields of chemical biology, drug development, and diagnostics. By eliminating the need for cytotoxic catalysts, SPAAC and IEDDA reactions provide robust and versatile tools for covalently modifying biomolecules in their native environments, including within living organisms. SPAAC offers a stable and reliable method for a wide range of bioconjugation applications, while the ultrafast kinetics of the IEDDA reaction have enabled advanced strategies like in vivo pre-targeting. The continued development of new linkers with optimized kinetics and stabilities will further expand the capabilities of this powerful chemical toolbox, paving the way for novel therapeutics and diagnostic agents.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Harnessing the Bioorthogonal Inverse Electron Demand Diels-Alder Cycloaddition for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Role of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental principles of bioconjugation utilizing polyethylene (B3416737) glycol (PEG) linkers. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone of biopharmaceutical development, significantly enhancing the therapeutic efficacy and safety of numerous drugs. This document delves into the core chemistries, quantitative effects, and experimental protocols that underscore the importance of PEG linkers in modern medicine.
Core Principles of PEGylation
Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. When conjugated to a therapeutic molecule, PEG can confer several advantageous properties. The primary objectives of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.
Key Benefits of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs and proteins, making them more suitable for intravenous administration.[1][2]
-
Increased Stability: PEG chains can physically shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][2]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time in the bloodstream.[3] This can allow for less frequent dosing.
-
Reduced Immunogenicity: The PEG linker can mask antigenic sites on the surface of a therapeutic protein, reducing the probability of it being recognized and neutralized by the immune system.[1][2]
The Chemistry of Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to biomolecules is accomplished through various chemical strategies that target specific functional groups. The choice of conjugation chemistry is critical and depends on the available reactive groups on the target molecule and the desired stability of the final bioconjugate.
Commonly Targeted Functional Groups on Proteins:
-
Amines (e.g., Lysine (B10760008) Residues, N-terminus): This is the most frequently targeted group for PEGylation due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are common amine-reactive functional groups on PEG linkers.
-
Thiols (e.g., Cysteine Residues): Thiol groups, often found in cysteine residues, provide a target for more site-specific PEGylation. Maleimide-functionalized PEG linkers are commonly used to react with thiols.
-
Hydroxyls (e.g., Serine, Threonine): While less common, hydroxyl groups can be targeted for PEGylation using chemistries like isocyanate, N-phenyl carbonate (NPC), or epoxide-activated PEGs.[4][5]
Types of PEG Linkers
PEG linkers are not a monolith; they come in various architectures, each offering distinct advantages for specific applications.
-
Linear vs. Branched PEGs: Linear PEGs are the simplest form, consisting of a single chain.[2][6] Branched PEGs have multiple PEG arms extending from a central core, which can lead to a greater increase in hydrodynamic size and more effective shielding of the conjugated molecule.[6][7]
-
Homobifunctional vs. Heterobifunctional PEGs: Homobifunctional linkers possess the same reactive group at both ends and are typically used for cross-linking identical molecules.[6][8] Heterobifunctional linkers have two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules, which is crucial in applications like Antibody-Drug Conjugates (ADCs).[9]
-
Cleavable vs. Non-Cleavable PEGs: Cleavable linkers are designed to break under specific physiological conditions (e.g., low pH in endosomes, presence of specific enzymes in tumor cells), enabling the controlled release of a drug at the target site.[6][10] Non-cleavable linkers form a stable, permanent bond, ensuring the payload remains attached to its carrier until the entire conjugate is degraded, a strategy used in drugs like trastuzumab emtansine (T-DM1).[6][10][11]
Quantitative Impact of PEG Linkers on Bioconjugates
The properties of a PEGylated bioconjugate can be finely tuned by altering the length and structure of the PEG linker. These modifications have a direct, measurable impact on the performance of the bioconjugate.
Impact on Pharmacokinetics
Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life and reduced clearance.[12]
| Linker | Clearance Rate (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Table 1: Effect of PEG Linker Length on the Clearance of an Antibody-Drug Conjugate (ADC) in Rats. Data demonstrates that clearance rates decrease with increasing PEG length, plateauing around PEG8.[13][14] |
Impact on Drug-to-Antibody Ratio (DAR)
In the context of ADCs, the hydrophilicity of the PEG linker can help to overcome the aggregation issues associated with hydrophobic drug payloads, often allowing for a higher number of drug molecules to be attached to each antibody (a higher DAR).[2]
| PEG Spacer Length | Average DAR (Cysteine Conjugation) |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
| Table 2: Influence of PEG Linker Length on the Achievable Drug-to-Antibody Ratio (DAR) for a Cysteine-Conjugated ADC. Intermediate-length PEGs (6-8 units) were found to enable higher drug loading in this specific study.[15] |
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of a PEGylated ADC
The following diagram illustrates the mechanism of action for Trastuzumab Emtansine (T-DM1), a HER2-targeted ADC. The linker in T-DM1 is a non-cleavable thioether linker. While not a PEG linker itself, the principles of ADC action are exemplary. T-DM1 binds to the HER2 receptor, is internalized, and releases its cytotoxic payload (DM1) following lysosomal degradation.[6][16] DM1 then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][6] This process is also understood to involve the inhibition of the PI3K/AKT/mTOR signaling pathway.[16][17][18]
Caption: Mechanism of action for the antibody-drug conjugate T-DM1.
Experimental Workflow: ADC Development
The development of a PEGylated bioconjugate, such as an ADC, follows a structured workflow from initial synthesis to final characterization. This involves careful selection of the antibody, linker, and payload, followed by a controlled conjugation process, and finally, rigorous purification and analysis.
Caption: Experimental workflow for ADC synthesis and characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key PEGylation reactions and subsequent purification steps.
Protocol for Amine-Reactive PEGylation (NHS Ester Chemistry)
This protocol describes the conjugation of an NHS-ester activated PEG linker to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.[9][19]
-
MeO-PEG-NHS ester linker.
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)).[19][20]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine).[19]
-
Purification system (e.g., Size-Exclusion Chromatography).
Procedure:
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (like Tris), exchange it into PBS, pH 7.2-8.5, using dialysis or a desalting column.[19][20]
-
Prepare PEG-NHS Solution: Equilibrate the vial of MeO-PEG-NHS to room temperature before opening to prevent moisture condensation.[19][20] Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration of ~10 mM. Do not store the stock solution as the NHS-ester moiety readily hydrolyzes.[19][20]
-
Conjugation Reaction: Calculate the required volume of the PEG-NHS stock solution to achieve the desired molar excess over the antibody. A starting point is a 20-fold molar excess of PEG-NHS to antibody.[11][19]
-
Add the calculated volume of the PEG-NHS solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11][20]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[19][20]
-
Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Proceed immediately to purification to separate the PEGylated antibody from unreacted PEG, hydrolyzed PEG, and quenching reagents.
Protocol for Thiol-Reactive PEGylation (Maleimide Chemistry)
This protocol is for the site-specific conjugation of a maleimide-activated PEG linker to free sulfhydryl groups on a partially reduced antibody.
Materials:
-
Monoclonal antibody in PBS, pH 7.4.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Maleimide-PEG-Payload linker.
-
PBS, pH 7.4.
-
Purification system (e.g., Size-Exclusion Chromatography).
Procedure:
-
Antibody Reduction: To expose free sulfhydryl groups from interchain disulfide bonds, incubate the antibody solution with a 10-fold molar excess of TCEP.[14]
-
Incubate the reduction reaction at 37°C for 2 hours.[14]
-
Remove the excess TCEP using a desalting column, exchanging the reduced antibody into PBS, pH 7.4.
-
Conjugation Reaction: Immediately add the Maleimide-PEG-Payload linker to the reduced antibody solution. A 5 to 10-fold molar excess of the linker over the antibody is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.
-
Purification: Purify the resulting ADC from unreacted linker and payload using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[14] Collect the fractions corresponding to the desired monomeric ADC.[14]
Purification Protocol: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. It is highly effective for removing smaller molecules like unreacted PEG linkers and by-products from the much larger PEGylated protein or ADC.[][22]
Procedure:
-
Column Equilibration: Equilibrate the SEC column (e.g., a Superdex 200 or similar) with a suitable buffer, typically PBS, pH 7.4, at a defined flow rate.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. Larger molecules (the PEGylated antibody) will elute first, followed by smaller molecules (unreacted protein, unreacted PEG, etc.).
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Pool the fractions corresponding to the purified PEGylated protein peak and analyze for purity, aggregation, and concentration.
Purification Protocol: Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity. It is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs), as each conjugated drug molecule increases the overall hydrophobicity of the antibody.[23][24][25]
Procedure:
-
Sample Preparation: Dilute the bioconjugate sample and add a high concentration of a lyotropic salt (e.g., adjust to 0.5 M to 1.0 M ammonium (B1175870) sulfate) to promote hydrophobic interactions.[23]
-
Column Equilibration: Equilibrate the HIC column (e.g., Phenyl Sepharose, Butyl Sepharose) with a high-salt "Mobile Phase A" (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[23]
-
Sample Loading: Load the prepared sample onto the column. The bioconjugates will bind to the hydrophobic resin.
-
Elution: Elute the bound species using a decreasing salt gradient, created by mixing Mobile Phase A with a no-salt "Mobile Phase B" (e.g., 25 mM Sodium Phosphate, pH 7.0).[23] Species will elute in order of increasing hydrophobicity (i.e., unconjugated antibody first, followed by DAR1, DAR2, etc.).
-
Fraction Collection & Analysis: Collect fractions across the gradient and analyze them by methods such as UV-Vis spectroscopy and mass spectrometry to identify and pool the fractions containing the desired ADC species.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. idosi.org [idosi.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of autophagy in the cytotoxicity induced by trastuzumab emtansine (T-DM1) in HER2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. broadpharm.com [broadpharm.com]
- 22. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 24. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bioconjugation using Cyclooctyne-O-amido-PEG4-PFP ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional crosslinker designed for two-step bioconjugation reactions. This reagent is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), due to its distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The molecule incorporates a pentafluorophenyl (PFP) ester for covalent linkage to primary amines and a cyclooctyne (B158145) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4]
The PFP ester provides a stable and efficient means of reacting with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form a robust amide bond. PFP esters are known to be less susceptible to hydrolysis in aqueous environments compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient conjugation reactions.[5][6]
The cyclooctyne moiety enables a highly selective and bioorthogonal reaction with azide-functionalized molecules.[7] This SPAAC reaction proceeds efficiently at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][8] The PEG4 spacer enhances the solubility of the linker and the resulting conjugate, and provides spatial separation between the conjugated molecules.[9]
These application notes provide a comprehensive guide to the use of this compound in a two-step bioconjugation protocol, including detailed methodologies, data presentation, and workflow visualizations.
Data Presentation
The efficiency of the two-step bioconjugation process is dependent on the reaction conditions for each step. The following tables summarize key quantitative parameters to facilitate experimental design.
Table 1: Reaction Conditions for PFP Ester-Amine Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for amine reactivity; lower pH reduces reactivity while higher pH increases hydrolysis risk.[2] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) for 1-4 hours or 4°C overnight for sensitive biomolecules.[2] |
| Molar Ratio (PFP ester:Amine) | 2:1 to 10:1 | Optimization is necessary to achieve the desired degree of labeling.[2] |
| Solvent | Amine-free buffers (e.g., PBS, borate, HEPES) | Organic co-solvents like DMSO or DMF (up to 10%) can be used to dissolve the linker.[5] |
| Quenching Reagent | Tris buffer (pH 8.0-8.5) | Used to deactivate any excess, unreacted PFP ester.[2] |
Table 2: Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 37°C | The reaction is typically efficient at physiological temperatures. |
| Molar Ratio (Cyclooctyne:Azide) | 1:1 to 1.5:1 | A slight excess of one reagent may be used to drive the reaction to completion. |
| Solvent | Aqueous buffers (e.g., PBS) | The reaction is compatible with a wide range of biological buffers. |
| Reaction Time | 1 to 12 hours | Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE. |
Experimental Protocols
This section details a two-step protocol for the conjugation of an amine-containing biomolecule (e.g., an antibody) to an azide-functionalized molecule using this compound.
Part 1: Modification of an Amine-Containing Biomolecule with this compound
Materials:
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF (e.g., 10 mM). Do not store the stock solution.[5]
-
Ensure the biomolecule solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[10]
-
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the biomolecule solution with gentle stirring.[9] The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the biomolecule.[11]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[2]
-
Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against the appropriate buffer (e.g., PBS).[5]
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) of the cyclooctyne-modified biomolecule using analytical techniques such as mass spectrometry or by reacting with an azide-containing fluorescent probe followed by spectrophotometric analysis.
-
Part 2: SPAAC Reaction with an Azide-Functionalized Molecule
Materials:
-
Cyclooctyne-modified biomolecule from Part 1.
-
Azide-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
SPAAC Reaction:
-
Combine the cyclooctyne-modified biomolecule and the azide-functionalized molecule in the reaction buffer. A slight molar excess of the azide-functionalized molecule (e.g., 1.5-fold) can be used.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored over time.
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate from unreacted starting materials using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the conjugate.[12]
-
-
Analysis and Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity. For ADCs, techniques like hydrophobic interaction chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR).[13]
-
Mandatory Visualizations
Caption: Experimental workflow for a two-step bioconjugation.
Caption: Logical workflow for bioconjugation and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Cyclooctyne-O-amido-PEG4-PFP ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1] The exquisite specificity of a monoclonal antibody (mAb) is combined with the cell-killing potency of a small molecule drug via a chemical linker. This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[1]
The linker component is critical to the ADC's success, influencing its stability, solubility, and the mechanism of payload release. Cyclooctyne-O-amido-PEG4-PFP ester is a bifunctional, non-cleavable linker designed for a two-step ADC conjugation strategy. This linker features:
-
A Pentafluorophenyl (PFP) ester group for reaction with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of an antibody. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.
-
A Cyclooctyne (B158145) moiety, a key component for copper-free "click chemistry." Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-functionalized payload. SPAAC is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity under mild, aqueous conditions without interfering with biological functional groups.
-
A hydrophilic polyethylene glycol (PEG4) spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation caused by hydrophobic payloads.[2]
This document provides detailed application notes and protocols for the preparation and characterization of ADCs using this compound.
Experimental Workflow Overview
The preparation of an ADC using this compound is a sequential two-step process. First, the linker is conjugated to the antibody via the PFP ester reacting with lysine residues. Second, the azide-containing cytotoxic drug is attached to the antibody-linker conjugate via the SPAAC reaction.
Detailed Experimental Protocols
Protocol 1: Antibody-Linker Conjugation
This protocol details the conjugation of this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or spin desalting columns.
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), exchange the buffer to the Reaction Buffer (PBS, pH 7.2-8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
The PFP ester is moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker stock solution to the antibody solution. A molar ratio of linker to antibody between 5:1 and 20:1 is a typical starting point for optimization.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring or rotation. Reaction conditions (pH, temperature, time, and molar excess of linker) should be optimized to achieve the desired degree of substitution.
-
-
Purification of Antibody-Cyclooctyne Intermediate:
-
Remove the excess, unreacted linker and organic solvent by SEC using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions. The successful conjugation can be initially confirmed by a shift in molecular weight using mass spectrometry.
-
Protocol 2: Payload Conjugation via SPAAC
This protocol describes the conjugation of an azide-modified cytotoxic drug to the purified antibody-cyclooctyne intermediate.
Materials:
-
Purified Antibody-Cyclooctyne Intermediate.
-
Azide-modified cytotoxic payload.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: PBS, pH 7.4.
-
Purification and Formulation: SEC column or diafiltration system.
Procedure:
-
Payload Preparation:
-
Dissolve the azide-modified payload in DMSO or DMF to prepare a stock solution.
-
-
SPAAC Reaction:
-
Add a 1.5 to 5-fold molar excess of the azide-payload stock solution to the solution of the antibody-cyclooctyne intermediate.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-48 hours with gentle mixing. The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
-
Purification and Formulation of the Final ADC:
-
Remove the excess payload and organic solvent using an SEC column or through diafiltration against a formulation buffer.
-
Concentrate the final ADC to the desired concentration.
-
Sterile filter the final ADC solution and store it under appropriate conditions (typically at 2-8°C).
-
ADC Characterization
Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and efficacy. Key parameters to evaluate include the Drug-to-Antibody Ratio (DAR), purity, and in vitro potency.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[3] It significantly impacts the ADC's efficacy and toxicity.[3]
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DAR values (DAR 0, 2, 4, 6, 8 for lysine-conjugated ADCs). The weighted average DAR can be calculated from the peak areas of the different species in the chromatogram.
-
Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the molecular weight of the ADC. For lysine-conjugated ADCs, which are heterogeneous mixtures, MS analysis of the intact or reduced (separated heavy and light chains) ADC can reveal the distribution of drug-loaded species and allow for the calculation of the average DAR.
Table 1: Representative DAR Analysis Data for a Lysine-Conjugated ADC
| Analytical Method | Parameter | Result |
| HIC-HPLC | Weighted Average DAR | 3.8 |
| DAR 0 (%) | 5.2 | |
| DAR 2 (%) | 15.8 | |
| DAR 4 (%) | 45.5 | |
| DAR 6 (%) | 28.3 | |
| DAR 8 (%) | 5.2 | |
| Mass Spectrometry | Average DAR (Intact Mass) | 3.9 |
Note: The data presented is illustrative for a typical lysine-conjugated ADC and may vary depending on the specific antibody, linker, payload, and conjugation conditions.
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC)-HPLC: SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can impact the safety and efficacy of the therapeutic.
Table 2: Purity and Stability Assessment of a PEGylated ADC
| Parameter | Specification | Result |
| Purity (SEC-HPLC) | Monomer Content (%) | ≥ 95% |
| Aggregate Content (%) | ≤ 5% | |
| Accelerated Stability | Monomer Loss after 4 weeks at 25°C (%) | Report |
Note: This data is representative of a PEGylated ADC and is intended for illustrative purposes.
In Vitro and In Vivo Efficacy Evaluation
The biological activity of the prepared ADC should be evaluated through in vitro and in vivo studies.
-
In Vitro Cell Viability Assays: The potency of the ADC is typically assessed using cell-based cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the ADC's ability to kill target cells.
-
In Vivo Xenograft Studies: The anti-tumor efficacy of the ADC is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts that express the target antigen. Tumor growth inhibition is monitored over time following ADC administration.
Table 3: Illustrative Efficacy Data for a Non-Cleavable, PEGylated ADC
| Assay | Cell Line/Model | Parameter | Value |
| In Vitro Cytotoxicity | Antigen-Positive Cell Line | IC50 (nM) | 0.5 |
| Antigen-Negative Cell Line | IC50 (nM) | > 1000 | |
| In Vivo Efficacy | Xenograft Mouse Model | Tumor Growth Inhibition (%) | 85% |
Note: This data is hypothetical and serves as an example of the expected outcomes for an effective ADC.[4]
Mechanism of Action and Signaling Pathways
The mechanism of action for an ADC begins with the antibody binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and for non-cleavable linkers, degradation of the antibody to release the drug-linker-amino acid metabolite, which then exerts its cytotoxic effect.
Below are diagrams of two common signaling pathways targeted by ADCs, HER2 and EGFR.
This compound provides a robust and versatile platform for the development of next-generation ADCs. The combination of a stable PFP ester for efficient antibody conjugation and a cyclooctyne group for bioorthogonal SPAAC reaction allows for a controlled and reproducible ADC manufacturing process. The inclusion of a PEG spacer is anticipated to improve the overall physicochemical properties of the ADC. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and drug developers to successfully utilize this advanced linker technology in their ADC programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Primary Amines with Cyclooctyne-O-amido-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctyne-O-amido-PEG4-PFP ester is a bioorthogonal labeling reagent used to introduce a cyclooctyne (B158145) moiety onto biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This reagent features a pentafluorophenyl (PFP) ester that reacts efficiently with primary amines to form a stable amide bond. The incorporated cyclooctyne group can then be utilized for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the conjugation of the labeled biomolecule to an azide-containing molecule of interest. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
PFP esters are advantageous for bioconjugation as they are less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled labeling.[1][2][3] This protocol provides a detailed methodology for labeling primary amines with this compound and subsequent downstream applications.
Data Presentation
Table 1: Recommended Reaction Parameters for Amine Labeling
| Parameter | Recommended Condition | Notes |
| Target Biomolecule | Proteins, Peptides, Amine-Modified Nucleic Acids | Ensure the biomolecule has accessible primary amines. |
| Reagent Molar Excess | 10-50 fold molar excess over the biomolecule | The optimal ratio should be determined empirically for each specific application and desired degree of labeling. For a typical IgG, this can result in 2-5 labels per antibody.[1][4] |
| Reaction Buffer | Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the labeling reaction and should be avoided.[1] |
| Reaction pH | 7.0 - 9.0 | PFP esters react efficiently with non-protonated primary amines.[5] |
| Reagent Solvent | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | The reagent is moisture-sensitive and should be dissolved immediately before use.[1][4] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can decrease reaction time. |
| Reaction Time | 30 minutes to overnight | Incubation time depends on the reactivity of the biomolecule, temperature, and desired degree of labeling.[1][4] |
| Quenching | Optional: 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM | To stop the reaction by consuming unreacted PFP ester. |
| Purification | Size-exclusion chromatography (e.g., desalting column) or dialysis | To remove unreacted labeling reagent.[1] |
Experimental Protocols
Protocol 1: Labeling of a Protein (e.g., IgG Antibody) with this compound
This protocol describes the labeling of an IgG antibody as a model protein. The procedure can be adapted for other proteins by adjusting the concentrations and molar ratios.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of the Protein Solution:
-
Prepare a solution of the IgG antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2). If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Preparation of the Labeling Reagent:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a 10 mM stock solution. For example, dissolve ~6 mg in 1 mL of DMSO. Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[1][4]
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 30 minutes at 37°C or for 2 hours at room temperature with gentle stirring or rotation.[1] For some applications, incubation at 4°C overnight may be beneficial.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, dialysis can be performed against the storage buffer.
-
-
Determination of Degree of Labeling (DOL):
-
The degree of labeling can be estimated using various methods, including mass spectrometry (to determine the mass shift upon labeling) or by reacting the cyclooctyne-labeled protein with an azide-containing dye and measuring the absorbance, if a chromophore is not part of the linker.
-
Protocol 2: Copper-Free Click Chemistry with the Labeled Protein
This protocol describes the conjugation of the cyclooctyne-labeled protein with an azide-containing molecule (e.g., a fluorescent probe, biotin, or a drug molecule).
Materials:
-
Cyclooctyne-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reactants:
-
Dissolve the cyclooctyne-labeled protein in the reaction buffer.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Click Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the solution of the cyclooctyne-labeled protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction time may vary depending on the specific reactants.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography (if applicable), or dialysis to remove the excess azide-containing molecule.
-
Visualizations
Caption: Experimental workflow for labeling primary amines.
Caption: Chemical reaction for amine labeling.
Caption: Downstream copper-free click chemistry (SPAAC).
References
Application Notes and Protocols for Copper-Free Click Chemistry with Cyclooctyne-O-amido-PEG4-PFP ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cyclooctyne-O-amido-PEG4-PFP ester in copper-free click chemistry, a bioorthogonal reaction with significant applications in bioconjugation, drug delivery, and molecular imaging.
Introduction to Copper-Free Click Chemistry
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful tool for covalently linking molecules in complex biological environments. This reaction occurs between a strained cyclooctyne (B158145) and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. The bioorthogonality of this reaction ensures that it does not interfere with native biological processes, making it ideal for in vivo applications.
The this compound is a versatile bifunctional linker designed for this purpose. It features a cyclooctyne moiety for the SPAAC reaction and a pentafluorophenyl (PFP) ester for efficient conjugation to primary and secondary amines on biomolecules such as antibodies, proteins, and peptides. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces non-specific interactions.
Reagent Overview: this compound
This compound is a non-cleavable linker that is particularly useful in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The PFP ester offers superior stability and reactivity compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[4]
Key Features:
-
Copper-Free Reaction: Enables bioconjugation in living systems without copper-induced cytotoxicity.
-
High Reactivity: The strained cyclooctyne ensures rapid reaction kinetics with azide-modified molecules.
-
PFP Ester for Amine Coupling: Provides high efficiency and stability for conjugation to biomolecules.
-
PEG Spacer: The 4-unit PEG linker improves aqueous solubility and pharmacokinetic properties of the resulting conjugate.
Quantitative Data
The following tables summarize key quantitative parameters for the two reactive moieties of the this compound.
Table 1: Comparative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne Moiety | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.15 |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 |
| Azacyclooctyne (AZA) | Benzyl azide | 0.3 |
| DIBAC/ADIBO | Benzyl azide | 0.9 |
| BARAC | Benzyl azide | 3.4 |
Note: The cyclooctyne in this compound is a simple cyclooctyne. Its reactivity is expected to be in the lower range of the values presented, similar to BCN. Rate constants can vary depending on the specific azide, solvent, and temperature.[5]
Table 2: Comparison of PFP and NHS Ester Stability and Reactivity
| Parameter | PFP Ester | NHS Ester |
| Relative Hydrolytic Stability | Higher | Lower |
| Relative Reactivity with Amines | Higher | Lower |
| Optimal pH for Conjugation | 7.5 - 8.5 | 7.0 - 8.0 |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
Note: PFP esters are less susceptible to hydrolysis in aqueous buffers compared to NHS esters, leading to higher conjugation efficiencies.[4]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Activation of Amine-Containing Biomolecules with this compound
This protocol describes the modification of a protein (e.g., an antibody) with the cyclooctyne linker.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.5-8.5). Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Biomolecule:
-
Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the buffer contains primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the Linker Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved linker to the biomolecule solution. The final volume of the organic solvent should not exceed 10% to prevent denaturation of the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Copper-Free Click Reaction with an Azide-Modified Molecule
This protocol outlines the SPAAC reaction between the cyclooctyne-activated biomolecule and an azide-functionalized molecule.
Materials:
-
Cyclooctyne-activated biomolecule (from Protocol 1)
-
Azide-modified molecule (e.g., a drug, fluorescent dye, or biotin)
-
Reaction Buffer: PBS or other suitable biological buffer (pH 7.0-7.4)
Procedure:
-
Prepare the Reactants:
-
Ensure the cyclooctyne-activated biomolecule is in the appropriate Reaction Buffer.
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
-
Click Reaction:
-
Add a 2-5 fold molar excess of the azide-modified molecule to the solution of the cyclooctyne-activated biomolecule.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the resulting bioconjugate to remove unreacted azide-modified molecules and any byproducts. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, affinity chromatography, or dialysis.
-
-
Characterization:
-
Analyze the final conjugate to determine the degree of labeling and purity. Common analytical techniques include SDS-PAGE, UV-Vis spectroscopy, mass spectrometry, and HPLC.
-
Conclusion
The use of this compound in copper-free click chemistry provides a robust and efficient method for the creation of stable bioconjugates. The superior performance of the PFP ester for amine coupling, combined with the bioorthogonality of the SPAAC reaction, makes this reagent a valuable tool for researchers in drug development and various fields of life sciences. The provided protocols offer a starting point for the successful application of this technology.
References
Application Notes and Protocols: Cyclooctyne-O-amido-PEG4-PFP Ester for Protein Modification
Introduction
Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional crosslinker designed for a two-step sequential bioconjugation strategy. This reagent is particularly valuable for researchers, scientists, and drug development professionals involved in creating antibody-drug conjugates (ADCs), protein-protein conjugates, or attaching probes and labels to proteins and other biomolecules.[1][2]
The molecule's structure consists of three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. PFP esters are known for their high reactivity and greater stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugations.
-
Cyclooctyne (B158145) Group: A strained alkyne that serves as a bioorthogonal handle. It reacts specifically and efficiently with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3] The absence of a cytotoxic copper catalyst makes this reaction ideal for use in sensitive biological systems.[4]
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol linker with four repeating units. This spacer enhances the reagent's solubility in aqueous buffers, reduces potential aggregation of the labeled protein, and minimizes steric hindrance between the protein and the molecule to be conjugated.
This two-step approach allows for the precise installation of a cyclooctyne handle onto a protein, which can then be selectively "clicked" to any azide-modified molecule of interest, offering a powerful and versatile method for protein modification.
Data Presentation
Quantitative data for protein labeling is highly dependent on the specific protein, buffer conditions, and stoichiometry. The following tables provide recommended starting conditions for labeling reactions based on protocols for PFP esters and their close analogs, such as TFP (tetrafluorophenyl) esters with cyclooctyne moieties.[5][6] Optimization is recommended for each specific application.
Table 1: Recommended Conditions for Protein Labeling with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure protein is in an amine-free buffer. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), Bicarbonate Buffer | pH should be between 7.0 and 8.5 for efficient reaction with primary amines. Avoid buffers containing primary amines (e.g., Tris).[7] |
| Molar Excess of Reagent | 10- to 40-fold (Reagent:Protein) | Must be determined empirically. Start with a 20-fold excess for initial experiments.[6] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is generally faster. 4°C can be used for sensitive proteins. |
| Incubation Time | 1 - 2 hours at Room Temp. or Overnight (12-16 h) at 4°C | Longer incubation may be needed at lower temperatures or with lower molar excess.[5][8] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Can be used to stop the reaction by consuming unreacted PFP ester. |
Table 2: Recommended Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Recommended Range | Notes |
| Reactant Ratio | 1.5- to 10-fold molar excess of azide-molecule over cyclooctyne-protein | Using an excess of one partner can drive the reaction to completion.[5] |
| Reaction Buffer | PBS, pH 7.4 or other compatible biological buffer | The SPAAC reaction is bioorthogonal and tolerant of a wide range of functional groups and buffer conditions. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Reaction is typically efficient at room temperature. |
| Incubation Time | 2 - 12 hours | Reaction times can vary depending on the specific cyclooctyne and azide (B81097) reactants. Monitor reaction progress if possible. |
Experimental Protocols & Workflows
The overall workflow involves two main stages: labeling the protein with the cyclooctyne handle and the subsequent SPAAC reaction.
Caption: Workflow for two-step protein modification.
Protocol 1: Labeling of a Protein with this compound
This protocol describes the covalent attachment of the cyclooctyne moiety to primary amines on a target protein.
Materials Required:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., PBS, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification
Procedure:
-
Protein Preparation: Buffer exchange the protein into the amine-free reaction buffer to a final concentration of 1-10 mg/mL. This removes any competing primary amines (like Tris or glycine).
-
Reagent Preparation: The PFP ester is moisture-sensitive.[9] Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Reaction Setup: Calculate the volume of the 10 mM reagent stock solution needed for the desired molar excess (e.g., 20-fold excess over the protein).
-
Incubation: Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. The final concentration of DMSO/DMF should ideally be below 10% (v/v) to minimize effects on protein stability.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Immediately after incubation, remove the excess, unreacted reagent using a desalting column equilibrated with a buffer of choice (e.g., PBS, pH 7.4). This step is crucial to prevent the unreacted linker from interfering with downstream applications. The purified cyclooctyne-labeled protein is now ready for the SPAAC reaction.
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the "click" reaction between the cyclooctyne-labeled protein and an azide-containing molecule.
Materials Required:
-
Purified cyclooctyne-labeled protein (from Protocol 1)
-
Azide-modified molecule of interest (e.g., azide-fluorophore, azide-drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the azide-modified molecule in the reaction buffer.
-
Reaction Setup: Add the azide-modified molecule to the solution of the cyclooctyne-labeled protein. A 1.5- to 10-fold molar excess of the azide molecule is recommended to ensure efficient conjugation.[5]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or at 4°C. The optimal time may vary and can be monitored by techniques like SDS-PAGE (if a significant mass change is expected) or chromatography.
-
Final Purification: After the reaction is complete, the final conjugate can be purified from excess azide-reagent and any unreacted protein using methods like Size Exclusion Chromatography (SEC) or dialysis, depending on the size difference between the components.
-
Storage: Store the final purified conjugate under conditions appropriate for the protein, typically at 4°C or frozen at -80°C.
Protocol 3: Determination of Degree of Labeling (DOL) (Example)
Determining the number of cyclooctyne molecules attached per protein is critical for characterization. While this compound does not have a strong chromophore, analogous reagents like DBCO-PEG4-TFP ester do. The DBCO group has a characteristic absorbance at ~309 nm. If using a DBCO-containing analog, the DOL can be estimated spectrophotometrically.[5]
Procedure (for DBCO-containing analogs):
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the DBCO group's contribution to the A280 reading: Protein Conc. (M) = [A280 - (A309 × CF)] / ε_protein Where:
-
CF is the correction factor (e.g., 0.90 for a typical IgG).[5]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL: DOL = A309 / (ε_DBCO × Protein Conc. (M)) Where:
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approx. 12,000 M⁻¹cm⁻¹).
-
For non-chromophoric cyclooctynes, DOL is best determined by mass spectrometry (MALDI-TOF or ESI-MS), where the mass shift corresponding to the attached linkers can be precisely measured.
Chemical Reaction Pathway
The modification process occurs via two distinct chemical reactions: an amine acylation followed by a cycloaddition.
Caption: Chemical pathway for protein modification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cyclooctyne-O-amido-PEG4-PFP Ester in Live Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional chemical tool designed for advanced bioconjugation and live-cell imaging applications. This reagent integrates three key functional components: a cyclooctyne (B158145) group for bioorthogonal chemistry, a pentafluorophenyl (PFP) ester for stable amine ligation, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.
The core application of this molecule lies in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently in biological environments without the need for cytotoxic copper catalysts.[1][2] This makes it an ideal methodology for studying dynamic processes in living cells. The PFP ester is a highly reactive group that forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues of proteins or amine-modified fluorophores. PFP esters exhibit greater resistance to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3] The integrated PEG4 linker enhances the solubility and biocompatibility of the conjugate while providing spatial separation between the conjugated molecules.[4][5]
These application notes provide a comprehensive guide to using this compound, from initial probe synthesis to final live-cell imaging.
Principle of the Method
The use of this compound in live-cell imaging is typically a two-stage process:
-
Probe Synthesis (Conjugation): The amine-reactive PFP ester is used to covalently attach the cyclooctyne-PEG4 moiety to a reporter molecule, such as an amine-functionalized fluorophore. This creates a custom cyclooctyne imaging probe.
-
Bioorthogonal Labeling and Imaging:
-
Metabolic Labeling: Live cells are cultured with a metabolic precursor containing an azide (B81097) group (e.g., an azido-sugar like N-azidoacetylmannosamine (Ac₄ManNAz) to label glycans).[1][6] This azide tag is incorporated directly into the cellular biomolecules of interest.
-
SPAAC Reaction: The synthesized cyclooctyne-fluorophore probe is introduced to the azide-labeled cells. The cyclooctyne and azide groups undergo a rapid and specific cycloaddition reaction, covalently linking the fluorophore to the target biomolecule for subsequent visualization by fluorescence microscopy.[1]
-
Key Reagent Components and Functionality
The versatility of this compound stems from its three distinct chemical motifs.
Caption: Functional components and reactivity of the reagent.
Data Presentation
Quantitative data is summarized below to facilitate experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 595.55 g/mol | [7] |
| PEG4 Spacer Length | ~1.4 nm | [4][8] |
| Solubility | 10 mM in DMSO | [7] |
| Storage Conditions | Store at -20°C with desiccant |
Table 2: Recommended Reaction Parameters for Bioconjugation and Live-Cell Imaging
| Parameter | PFP Ester Conjugation | SPAAC in Live Cells (Cyclooctyne Probe) | Reference(s) |
| Reaction pH | 7.2 - 8.5 | Physiological pH (~7.4) | [9] |
| Solvent/Buffer | Amine-free buffer (e.g., PBS) | Complete cell culture medium | [1] |
| Reagent Concentration | 2:1 to 10:1 molar ratio over amine | 20 - 50 µM | [1][9] |
| Incubation Time | 1-4 hours at RT or overnight at 4°C | 15 - 30 minutes | [1][9] |
| Temperature | 4°C to 25°C | 37°C | [1][9] |
Table 3: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne Type | Relative Reactivity | Key Features | Reference(s) |
| Cyclooctyne (OCT) | Low | The simplest strained alkyne; serves as a baseline. | [10] |
| DIBO | Medium | Dibenzocyclooctynol; offers a good balance of reactivity and stability. | [6][10] |
| BCN | High | Bicyclononyne; exhibits rapid reaction kinetics. | [11] |
| DBCO | Very High | Dibenzocyclooctyne; often faster than BCN but can be more hydrophobic. | [11] |
| DIFO | High | Difluorinated cyclooctyne; fluorination increases strain and reactivity. | [11] |
Experimental Protocols
Protocol 1: Preparation of a Cyclooctyne-PEG4-Fluorophore Probe
This protocol describes the conjugation of the this compound to a primary amine-containing fluorophore.
Materials:
-
This compound
-
Amine-functionalized fluorophore (e.g., Alexa Fluor 488-amine)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)
-
Purification column (e.g., SEC or dialysis equipment)[4]
Procedure:
-
Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM. Do not store this solution, as the PFP ester is susceptible to hydrolysis.
-
Prepare Fluorophore Solution: Dissolve the amine-containing fluorophore in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Initiate Conjugation: Add the PFP ester stock solution to the fluorophore solution to achieve a 5- to 10-fold molar excess of the PFP ester. Add the DMSO solution slowly while gently vortexing.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the resulting cyclooctyne-fluorophore conjugate from unreacted reagents using size-exclusion chromatography (SEC) or dialysis.[4] Monitor fractions for fluorescence to collect the final product.
-
Characterization and Storage: Confirm conjugation using mass spectrometry or HPLC. Store the purified conjugate according to the fluorophore manufacturer's recommendations, typically at -20°C.
Protocol 2: Live-Cell Imaging of Glycans via SPAAC
This protocol details the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling with the custom-synthesized cyclooctyne probe.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Purified Cyclooctyne-PEG4-Fluorophore probe (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on a glass-bottom imaging dish and allow them to adhere and grow to 60-80% confluency.[11]
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for incorporation of the azido-sugar into cell surface glycans.[1]
-
-
SPAAC Reaction:
-
Washing and Counterstaining:
-
Wash the cells three times with warm PBS to remove any unreacted probe.
-
If desired, incubate cells with a nuclear counterstain like Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Wash the cells once more with PBS.
-
-
Imaging:
-
Replace the PBS with pre-warmed imaging medium.
-
Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Visualized Workflows and Mechanisms
Visual representations of the experimental workflow and underlying chemical reaction provide a clear overview of the process.
Caption: Experimental workflow from probe synthesis to imaging.
Caption: The mechanism of the SPAAC bioorthogonal reaction.
This compound is a powerful and versatile reagent for creating custom probes for live-cell imaging. Its stable PFP ester allows for efficient and reliable conjugation to a wide range of reporter molecules, while the cyclooctyne moiety enables highly specific, copper-free labeling of azide-tagged biomolecules in their native cellular environment. The protocols and data provided herein offer a practical framework for researchers to successfully apply this technology to visualize and understand complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Polar Dibenzocyclooctynes for Selective Labeling of Extracellular Glycoconjugates of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gentaur.com [gentaur.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Conjugation with Cyclooctyne-O-amido-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to other molecules is a cornerstone of modern chemical biology and drug development. This process allows for the creation of sophisticated bioconjugates with tailored properties for a variety of applications, including targeted drug delivery, in vivo imaging, and diagnostics. The Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional linker designed for the efficient and specific labeling of peptides.
This linker possesses two key reactive groups:
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group forms a stable amide bond with the N-terminal α-amine or the ε-amine of lysine (B10760008) residues on a peptide. PFP esters are known for their high reactivity and greater resistance to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2]
-
Cyclooctyne (B158145): This strained alkyne enables copper-free "click chemistry" through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[3] This bioorthogonal reaction is highly specific and can be performed in complex biological environments without interfering with native cellular processes.[4]
The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the linker and the resulting peptide conjugate, which can improve solubility and reduce non-specific binding.[4]
This document provides a detailed, step-by-step guide for the conjugation of peptides with this compound, subsequent purification and characterization, and the application of the resulting peptide-cyclooctyne conjugate in a SPAAC reaction.
Reaction Principle
The overall process involves a two-step reaction scheme. First, the PFP ester of the linker reacts with a primary amine on the peptide to form a stable amide bond. This results in a peptide functionalized with a cyclooctyne group. This modified peptide can then be reacted with any azide-containing molecule (e.g., a fluorophore, a drug molecule, or a surface) via a SPAAC reaction to form a stable triazole linkage.
Figure 1: Overall reaction scheme for peptide conjugation and subsequent SPAAC reaction.
Experimental Protocols
Part 1: Conjugation of Peptide with this compound
This protocol details the reaction between the PFP ester and the primary amines of a peptide.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Characterization equipment: Mass spectrometer (e.g., LC-MS or MALDI-TOF)
Protocol:
-
Peptide Preparation:
-
PFP Ester Reagent Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess of the PFP ester stock solution to the peptide solution. A 5- to 20-fold molar excess of the PFP ester over the peptide is a good starting point.[4] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring or agitation.[1] The progress of the reaction can be monitored by LC-MS.
-
-
Quenching the Reaction:
Quantitative Data Summary:
| Parameter | Recommended Range | Notes | Citation |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. | [4] |
| Reaction Buffer | 100 mM Sodium Bicarbonate or PBS | pH should be between 8.0 and 8.5 for optimal reactivity. Avoid amine-containing buffers. | [1] |
| PFP Ester Molar Excess | 5-20 fold | The optimal ratio depends on the peptide and should be determined empirically. | [4] |
| Reaction Temperature | Room Temperature or 4°C | 4°C can be used for sensitive peptides, but the reaction time may need to be extended. | [1] |
| Reaction Time | 1-4 hours (RT) or overnight (4°C) | Monitor reaction progress by LC-MS if possible. | [1] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM. | [4] |
Part 2: Purification and Characterization of the Peptide-Cyclooctyne Conjugate
Purification by RP-HPLC:
Reversed-phase HPLC is the method of choice for purifying the peptide-cyclooctyne conjugate from unreacted peptide, excess linker, and other impurities.
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate. The conjugate will typically have a longer retention time than the unconjugated peptide due to the addition of the hydrophobic cyclooctyne and PEG linker.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm. The cyclooctyne group (specifically DBCO) has a characteristic absorbance around 309 nm which can also be used for monitoring.[6]
-
Fraction Collection: Collect the peak corresponding to the desired conjugate.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified peptide-cyclooctyne conjugate as a powder.
Characterization by Mass Spectrometry:
Mass spectrometry is used to confirm the identity and purity of the conjugate.
-
LC-MS: This technique couples liquid chromatography with mass spectrometry, allowing for the separation and mass determination of the components in the reaction mixture. It is an excellent tool for monitoring the reaction progress and confirming the mass of the final product.
-
MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is another powerful technique for determining the molecular weight of the peptide conjugate with high accuracy.[7]
Expected Mass Shift:
The expected mass of the conjugate can be calculated by adding the molecular weight of the this compound minus the mass of the pentafluorophenol (B44920) leaving group to the molecular weight of the peptide.
Part 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the purified peptide-cyclooctyne conjugate and an azide-modified molecule.
Materials:
-
Purified peptide-cyclooctyne conjugate
-
Azide-modified molecule of interest (e.g., azide-fluorophore, azide-drug)
-
Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer. Avoid buffers containing sodium azide if the azide is not the intended reactant.[4]
-
Purification and characterization equipment as described in Part 2.
Protocol:
-
Reagent Preparation:
-
Dissolve the purified peptide-cyclooctyne conjugate in the Reaction Buffer.
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
-
SPAAC Reaction:
-
Mix the peptide-cyclooctyne conjugate and the azide-modified molecule in the Reaction Buffer. A slight molar excess (1.5-3 fold) of one component can be used to drive the reaction to completion.[4]
-
Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C overnight or at 37°C for a shorter duration to increase the reaction rate.[5]
-
-
Purification and Characterization:
-
Purify the final bioconjugate using RP-HPLC as described in Part 2. The retention time of the final conjugate will be different from the starting peptide-cyclooctyne conjugate.
-
Characterize the final product by mass spectrometry to confirm the successful conjugation.
-
Quantitative Data Summary for SPAAC Reaction:
| Parameter | Recommended Range | Notes | Citation |
| Reactant Molar Ratio | 1:1 to 1:3 (Peptide-Cyclooctyne : Azide) | A slight excess of one reactant can improve yield. | [4] |
| Reaction Buffer | PBS, pH 7.4 | Ensure the buffer is free of extraneous azides. | [4] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate. | [5] |
| Reaction Time | 2-12 hours | Can be adjusted based on temperature and reactant concentrations. | [5] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the complete experimental workflow from peptide conjugation to the final bioconjugate.
Figure 2: Experimental workflow for peptide conjugation with this compound.
Example Application: Cellular Imaging of a Target Receptor
Peptide-cyclooctyne conjugates are valuable tools for cellular imaging. For instance, a peptide that specifically binds to a cell surface receptor can be conjugated to a fluorophore to visualize the receptor's localization and trafficking.
Figure 3: Signaling pathway for cellular imaging using a peptide-fluorophore conjugate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of PFP ester. 2. Incorrect pH of reaction buffer. 3. Insufficient molar excess of PFP ester. 4. Presence of primary amines in the buffer. | 1. Use anhydrous DMSO/DMF and prepare the PFP ester solution immediately before use. 2. Ensure the reaction buffer pH is between 8.0 and 8.5. 3. Increase the molar excess of the PFP ester. 4. Use a non-amine-containing buffer like PBS or sodium bicarbonate. |
| Multiple Products Observed by HPLC/MS | 1. Labeling at multiple sites (N-terminus and lysine residues). 2. Peptide degradation. | 1. This is expected if the peptide has multiple primary amines. If single labeling is desired, consider site-specific protection of amines or using a peptide with a single primary amine. 2. Ensure the reaction and purification conditions are not too harsh for the peptide. |
| No SPAAC Reaction | 1. Inactive peptide-cyclooctyne conjugate. 2. Inactive azide-modified molecule. 3. Presence of interfering substances in the buffer. | 1. Confirm the mass of the peptide-cyclooctyne conjugate by MS. 2. Verify the integrity of the azide-modified molecule. 3. Ensure the buffer is clean and does not contain substances that could react with the cyclooctyne or azide. |
Conclusion
The use of this compound provides a robust and efficient method for the site-specific or non-specific labeling of peptides. The enhanced stability of the PFP ester and the bioorthogonality of the SPAAC reaction make this linker a versatile tool for a wide range of applications in research and drug development. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can successfully synthesize and utilize peptide-cyclooctyne conjugates for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Characterizing circular peptides in mixtures: sequence fragment assembly of cyclotides from a violet plant by MALDI-TOF/TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Purification Utilizing Cyclooctyne-O-amido-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation is rapidly advancing, enabling the creation of sophisticated biomolecules for research, diagnostics, and therapeutic applications. Antibody-drug conjugates (ADCs), for instance, represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker technology connecting these two components is critical for the stability, efficacy, and safety of the ADC.
Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional linker designed for a two-step bioconjugation strategy. It features a pentafluorophenyl (PFP) ester for amine-reactive conjugation and a cyclooctyne (B158145) group for bioorthogonal click chemistry. The PFP ester reacts efficiently with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.
The cyclooctyne moiety enables a highly specific and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications. The PEG4 spacer enhances solubility and reduces steric hindrance. This application note provides detailed protocols for the labeling of proteins with this compound and their subsequent purification.
Data Presentation
The following tables provide representative data for the labeling of a monoclonal antibody (mAb) with this compound and the subsequent conjugation to an azide-containing payload to form an ADC. The drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs.
Table 1: Labeling of a Monoclonal Antibody with this compound
| Parameter | Value | Method of Analysis |
| Molar Excess of Linker | 5-fold | - |
| Protein Concentration | 10 mg/mL | UV-Vis Spectroscopy |
| Reaction Time | 2 hours | - |
| Reaction Temperature | 4°C | - |
| Average Linker-to-Antibody Ratio | 3.8 | Mass Spectrometry |
| Protein Recovery | >95% | Size-Exclusion Chromatography |
Table 2: Drug-to-Antibody Ratio (DAR) Determination of the Final ADC
| DAR Species | Relative Abundance (%) | Method of Analysis |
| DAR 0 (unconjugated mAb) | 5 | Hydrophobic Interaction Chromatography (HIC) |
| DAR 2 | 25 | Hydrophobic Interaction Chromatography (HIC) |
| DAR 4 | 60 | Hydrophobic Interaction Chromatography (HIC) |
| DAR 6 | 10 | Hydrophobic Interaction Chromatography (HIC) |
| Average DAR | 3.8 | Calculation from HIC peak areas |
Experimental Protocols
Protocol 1: Labeling of a Monoclonal Antibody with this compound
This protocol describes the covalent attachment of the cyclooctyne linker to a monoclonal antibody by targeting primary amines on lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation:
-
If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.
-
Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. The PFP ester is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved this compound to the mAb solution.
-
Gently mix the reaction and incubate for 1-2 hours at 4°C or 30 minutes at room temperature. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
-
Purification of the Labeled Antibody:
-
Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization (Optional but Recommended):
-
Determine the protein concentration using a standard protein assay (e.g., BCA or UV-Vis at 280 nm).
-
Assess the degree of labeling using mass spectrometry to determine the average number of cyclooctyne linkers per antibody.
-
Protocol 2: Purification of the Cyclooctyne-Labeled Antibody via SPAAC and Size-Exclusion Chromatography
This protocol describes the conjugation of the cyclooctyne-labeled antibody to an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye) and the subsequent purification of the final conjugate.
Materials:
-
Cyclooctyne-labeled monoclonal antibody
-
Azide-containing payload (e.g., azide-drug)
-
Reaction buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system and column suitable for antibody purification
-
Mobile phase for SEC (e.g., PBS, pH 7.4)
Procedure:
-
SPAAC Reaction:
-
To the purified cyclooctyne-labeled antibody, add a 1.5- to 3-fold molar excess of the azide-containing payload.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS if desired.
-
-
Purification of the Final Conjugate:
-
After the reaction is complete, purify the antibody conjugate from excess payload and other small molecules using a desalting column for an initial buffer exchange and removal of the bulk of unreacted payload.
-
For higher purity and to separate any aggregated protein, perform size-exclusion chromatography (SEC).
-
Inject the sample onto an SEC column equilibrated with the desired formulation buffer.
-
Collect the fractions corresponding to the monomeric antibody conjugate.
-
-
Characterization of the Final Conjugate:
-
Determine the final protein concentration.
-
Analyze the drug-to-antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess the purity and aggregation level by SEC.
-
Visualizations
Caption: Experimental workflow for protein labeling and conjugation.
Caption: Mechanism of action for a typical antibody-drug conjugate.
Application Notes and Protocols for Drug-Linker Conjugate Synthesis with Cyclooctyne-O-amido-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined antibody-drug conjugates (ADCs) is a critical aspect of modern therapeutic development. The choice of linker plays a pivotal role in the stability, efficacy, and pharmacokinetic profile of an ADC.[1][2] Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional, non-cleavable linker designed for a two-step conjugation strategy, offering precise control over drug placement and stoichiometry.[3]
This linker features a pentafluorophenyl (PFP) ester for efficient and stable amide bond formation with amine-containing payloads and a cyclooctyne (B158145) moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified antibodies.[] The PFP ester provides greater hydrolytic stability compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions in aqueous media.[5][6] The PEG4 spacer enhances solubility and reduces aggregation of the resulting conjugate.
These application notes provide detailed protocols for the synthesis of drug-linker conjugates and their subsequent conjugation to antibodies using this compound.
Data Presentation
The efficiency of the two-step conjugation process is highly dependent on the molar ratios of the reactants. The following tables provide expected outcomes based on typical experimental conditions.
Table 1: Expected Efficiency of Drug-Linker Formation
| Molar Ratio (this compound : Amine-Drug) | Expected Conjugation Efficiency |
| 1:1 | > 85% |
| 1.5:1 | > 95% |
| 2:1 | > 99% |
Note: Efficiency can be influenced by the specific drug's reactivity and solubility.
Table 2: Expected Drug-to-Antibody Ratio (DAR) based on Molar Ratio of Cyclooctyne-Drug to Azide-Antibody
| Molar Ratio (Cyclooctyne-Drug : Azide-Antibody) | Expected Average DAR |
| 2:1 | 1.5 - 2.0 |
| 4:1 | 3.0 - 3.8 |
| 8:1 | 6.0 - 7.5 |
Note: The final DAR is dependent on the number of available azide (B81097) groups on the antibody and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Cyclooctyne-Drug Conjugate
This protocol details the reaction of this compound with an amine-containing drug payload.
Materials:
-
This compound
-
Amine-containing drug payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Dissolve the Amine-Drug: Dissolve the amine-containing drug payload in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the Linker: In a separate vial, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
Reaction Setup: In a clean, dry reaction vessel, add the dissolved amine-drug.
-
Add Base: Add 2-3 equivalents of DIPEA to the amine-drug solution to facilitate the reaction.
-
Initiate Reaction: Slowly add the desired molar equivalent of the dissolved this compound to the amine-drug solution while stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, purify the cyclooctyne-drug conjugate using reverse-phase HPLC.
-
Characterization: Characterize the purified product by mass spectrometry to confirm the identity and purity of the conjugate.
Protocol 2: Conjugation of Cyclooctyne-Drug to Azide-Modified Antibody (SPAAC)
This protocol describes the copper-free click chemistry reaction between the cyclooctyne-drug conjugate and an azide-functionalized antibody.
Materials:
-
Purified cyclooctyne-drug conjugate
-
Azide-modified antibody (in a suitable buffer such as PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Prepare Antibody Solution: Prepare the azide-modified antibody in a reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare Cyclooctyne-Drug Solution: Dissolve the purified cyclooctyne-drug conjugate in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Initiate Conjugation: Add the desired molar excess (typically 2-8 equivalents per antibody) of the cyclooctyne-drug stock solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10% to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours or at 4°C for 12-24 hours. The reaction can be gently agitated.
-
Purification: Remove unreacted cyclooctyne-drug and any aggregates by SEC or HIC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[2]
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC.
-
Confirmation: Confirm the successful conjugation and determine the distribution of drug-loaded species using mass spectrometry.[7]
-
Mandatory Visualizations
Caption: Experimental workflow for two-step ADC synthesis.
Caption: Logical relationship of linker components and reactions.
References
Troubleshooting & Optimization
Cyclooctyne-O-amido-PEG4-PFP ester solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctyne-O-amido-PEG4-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a non-cleavable ADC (Antibody-Drug Conjugate) linker with a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] It is a click chemistry reagent containing a cyclooctyne (B158145) group, which can react with azide-containing molecules through a copper-free click reaction.[1] The pentafluorophenyl (PFP) ester end is reactive towards primary and secondary amines, forming stable amide bonds.[4][5] This makes it ideal for conjugating molecules to proteins, antibodies, or other biomolecules.
Q2: What are the recommended storage conditions for this compound?
A2: PFP esters are moisture-sensitive.[4][5] For long-term stability, it is recommended to store the reagent at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.
Q3: Can I prepare stock solutions of this reagent for later use?
A3: It is strongly advised to prepare solutions of PFP esters immediately before use.[4][5] Due to their susceptibility to hydrolysis, especially in the presence of moisture, preparing stock solutions for storage is not recommended as the ester will degrade into a non-reactive carboxylic acid.[4]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 10 mM. Other recommended anhydrous organic solvents for PFP esters include dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[6] While the PEG linker enhances the water solubility of the final conjugate, the reagent itself is not readily soluble in aqueous solutions and requires initial dissolution in an organic solvent.[4]
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered during experiments with this compound.
Problem 1: The reagent is not dissolving in my chosen solvent.
-
Possible Cause: The solvent may not be appropriate, or it may not be anhydrous. PFP esters are sensitive to moisture, which can lead to hydrolysis and the formation of less soluble byproducts.
-
Solution:
-
Ensure you are using a recommended anhydrous organic solvent such as DMSO, DMF, or DCM.[6]
-
If dissolution is slow, gentle warming and vortexing may help. For PEGylated compounds, mild heating can sometimes improve the rate of dissolution.
-
Confirm the quality and dryness of your solvent. Using a fresh bottle of anhydrous solvent is recommended.
-
Problem 2: After adding the dissolved reagent to my aqueous reaction buffer, a precipitate forms.
-
Possible Cause: The final concentration of the organic solvent in the aqueous buffer may be too high, causing the reagent or the biomolecule to precipitate. While the PEG linker improves the water solubility of the final conjugate, the initial reagent may have limited solubility in mixed aqueous/organic solutions.
-
Solution:
-
Add the PFP ester solution slowly to the biomolecule solution while stirring to ensure rapid and even dispersion.
-
Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the reaction mixture low, typically between 5-10%.
-
If the biomolecule is prone to aggregation, including 5-10% DMSO or DMF in the buffer from the start may improve its solubility.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and the general solubility of related compounds.
| Compound | Solvent | Concentration/Observation |
| This compound | DMSO | 10 mM |
| General PEG PFP Esters | DMSO, DMF, ACN | Recommended for initial dissolution at concentrations of 10-100 mM before dilution into reaction buffer. |
| General PEG Derivatives | DCM, Chloroform, Toluene, Alcohols | Generally soluble, with solubility sometimes improving with gentle heating. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Prepare the Protein Solution:
-
Dissolve the protein in a suitable reaction buffer (e.g., 50-100 mM PBS, borate, or carbonate/bicarbonate buffer) at a pH of 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[4]
-
The final protein concentration should typically be between 0.5-5 mg/mL.
-
If the protein has low aqueous solubility, consider adding 5-10% DMSO or DMF to the buffer.
-
-
Prepare the PFP Ester Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Slowly add the PFP ester solution to the protein solution while gently stirring.
-
The molar ratio of PFP ester to the protein's free amines should be optimized, but a starting point of 2:1 to 10:1 is common.
-
Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C for sensitive biomolecules.
-
-
Quenching and Purification:
-
(Optional) If necessary, quench any unreacted PFP ester by adding a buffer containing primary amines, such as Tris.
-
Remove excess, unreacted reagent by dialysis or size-exclusion chromatography (e.g., a desalting column).[5]
-
Visualizations
Caption: Workflow for protein conjugation using this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Cyclooctyne-O-amido-PEG4-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Cyclooctyne-O-amido-PEG4-PFP ester during experimental procedures.
Troubleshooting Guide: Preventing Hydrolysis
This guide addresses specific issues that may arise during the handling and use of this compound, with a focus on preventing unwanted hydrolysis of the pentafluorophenyl (PFP) ester.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Degraded PFP ester due to hydrolysis: The PFP ester is moisture-sensitive and can hydrolyze over time if not stored or handled properly.[1][2] | - Proper Storage: Always store the reagent at -20°C in a tightly sealed container with a desiccant.[1][2] - Fresh Solutions: Prepare solutions of the PFP ester immediately before use.[1][2] Do not prepare stock solutions for long-term storage as the ester will degrade.[1][2] - Quality Check: If you suspect degradation, it is good practice to qualify a new batch of PFP ester with a small-scale control reaction.[1] |
| Suboptimal reaction pH: The pH of the reaction buffer is critical. While the optimal pH for amine coupling is 7.2-8.5, higher pH values significantly increase the rate of PFP ester hydrolysis.[1][3] | - pH Optimization: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 for efficient amine coupling while minimizing hydrolysis.[1][3] | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PFP ester.[2] | - Use Amine-Free Buffers: Employ non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1] | |
| Inconsistent Results Between Experiments | Introduction of moisture: PFP esters are highly susceptible to moisture.[1][2] Inconsistent exposure to atmospheric moisture can lead to variable levels of hydrolysis. | - Use Anhydrous Solvents: Dissolve the PFP ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] - Equilibrate Before Opening: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][4] - Work Quickly: Minimize the time the reagent is exposed to the atmosphere. |
| Loss of Product During Workup | Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions that may be used during extraction or purification steps.[1] | - Avoid Basic Aqueous Washes: If possible, avoid washing steps with aqueous basic solutions like sodium bicarbonate.[1] - Perform Washes Quickly and Cold: If an aqueous wash is necessary, perform it rapidly with cold solutions and immediately proceed to the next step.[1] - Consider Non-Aqueous Methods: If the product is stable, consider non-aqueous purification methods like silica (B1680970) gel chromatography.[1] |
Hydrolysis of PFP Ester
The primary degradation pathway for a PFP ester in an aqueous environment is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol. This reaction is significantly accelerated at a higher pH.[1]
Caption: Base-catalyzed hydrolysis of a PFP ester.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For long-term stability, the PFP ester should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2]
Q2: Can I prepare a stock solution of the PFP ester for later use?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][2] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into the non-reactive carboxylic acid.[1]
Q3: What are the best solvents for dissolving the PFP ester?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures.[1]
Q4: What is the optimal pH for conjugation reactions with this PFP ester?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of hydrolysis of the PFP ester, which will reduce the efficiency of your desired conjugation reaction.[1]
Q5: Are PFP esters more stable than NHS esters?
Yes, PFP esters are known to be more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters.[1][5] This increased stability can lead to more efficient and reproducible conjugation reactions, especially in aqueous environments.[5]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general method for labeling a protein with this compound.
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
Prepare PFP Ester Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1]
-
Reaction: Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1]
-
Quenching (Optional): To quench any unreacted PFP ester, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50 mM and incubated for 30 minutes.[1]
-
Purification: Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted PFP ester and byproducts.
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
This protocol outlines a method to determine the hydrolytic stability of the PFP ester in a specific buffer.
-
Prepare PFP Ester Stock Solution: Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest (e.g., PBS, pH 7.4) at a known concentration and temperature.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[1]
-
Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase and analyze by HPLC. The disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak can be monitored over time.[1]
References
How to improve efficiency of amine labeling with PFP esters
Welcome to the technical support center for amine labeling with Pentafluorophenyl (PFP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for amine labeling?
Pentafluorophenyl (PFP) esters are highly reactive chemical groups used for covalently modifying proteins, peptides, and other biomolecules.[1] The labeling reaction involves a primary amine group on the biomolecule attacking the carbonyl carbon of the PFP ester, forming a stable amide bond and releasing pentafluorophenol (B44920) as a byproduct.[1] PFP esters are often preferred over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, due to their increased stability against hydrolysis in aqueous solutions, which can lead to more efficient labeling reactions.[2][3][4][5][6][7]
Q2: What are the primary targets for PFP ester labeling on a protein?
PFP esters primarily react with the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a protein.[1][8] For the reaction to occur, these amine groups must be in a deprotonated state.[1][8]
Q3: My labeling efficiency is low. What are the possible causes and solutions?
Low labeling efficiency is a common issue that can arise from several factors. The following troubleshooting guide outlines potential causes and recommended solutions.
Troubleshooting Guide: Low Labeling Efficiency
| Possible Cause | Recommended Solution |
| Hydrolyzed PFP Ester Reagent | PFP esters are sensitive to moisture.[3][6][7][9][10][11] It is crucial to use a fresh, high-quality reagent and dissolve it in an anhydrous solvent like DMF or DMSO immediately before use.[3][6][7][9][10][11] Avoid preparing stock solutions for long-term storage.[3][6][7][9] Ensure the vial is warmed to room temperature before opening to prevent condensation.[3][6][7][10][11] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PFP ester, reducing labeling efficiency.[3][5][6][7][10][11][12] Use amine-free buffers like phosphate, bicarbonate, borate, or HEPES.[3][4][5][11] If necessary, perform a buffer exchange via dialysis or desalting.[3][6][7][10] |
| Suboptimal Reaction pH | The optimal pH for amine labeling with PFP esters is typically between 7.2 and 8.5.[4][9][10] At a lower pH, the amino groups are protonated and less nucleophilic, leading to a slower reaction.[5] At a pH above 8.5, the rate of PFP ester hydrolysis increases significantly, which can reduce the amount of active reagent available for labeling.[4][5][9] |
| Insufficient Molar Excess of PFP Ester | A sufficient molar excess of the PFP ester reagent over the amine-containing molecule is necessary to drive the reaction to completion. A common starting point is a 10- to 50-fold molar excess.[5][10] However, the optimal ratio may need to be determined empirically.[10] For some applications, a molar ratio of 2:1 to 10:1 (PFP ester to free amine) may be sufficient.[4] |
| Low Reaction Temperature or Short Incubation Time | Labeling reactions are often performed at room temperature for 1-4 hours or at 4°C overnight for more sensitive biomolecules.[4] If labeling is inefficient, consider increasing the incubation time or temperature.[5] For example, incubating at 37°C for 30 minutes can be an alternative.[3] |
| Poor Solubility of Reagents | If the PFP ester or the biomolecule has poor solubility in the reaction buffer, this can hinder the reaction. Adding a small amount of an organic co-solvent like DMSO or DMF (5-10%) can improve solubility.[4] |
Experimental Protocols
General Protocol for PFP Ester Labeling of a Protein
This protocol is a general guideline and may require optimization for your specific protein and PFP ester reagent.
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Labeling Reaction:
-
Incubate the Reaction:
-
Quench the Reaction (Optional):
-
Purify the Labeled Protein:
Data Presentation
Comparison of PFP and NHS Esters
| Feature | PFP Esters | NHS Esters |
| Reactivity towards Aminolysis | Higher, faster reaction kinetics.[2] | Lower.[2] |
| Resistance to Hydrolysis | More resistant to hydrolysis in aqueous solutions.[2][3][4][6][7] | More susceptible to hydrolysis, especially at higher pH.[2][13] |
| Side Reactions | Minimal side reactions reported.[2] | Potential for ring-opening of the succinimide (B58015) ring.[2] |
Recommended Reaction Conditions for PFP Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[4][9][10] | Lower pH decreases amine reactivity; higher pH increases hydrolysis of the ester.[4][5][9] |
| Temperature | 4°C to 37°C[3][4][6] | Lower temperatures may be needed for sensitive biomolecules.[4] |
| Incubation Time | 30 minutes to overnight[3][4][6] | Depends on temperature and reactivity of the specific amine. |
| Molar Excess of PFP Ester | 2:1 to 50:1 (ester:amine)[4][10] | Optimal ratio should be determined empirically.[10] |
| Solvent | Anhydrous DMSO or DMF[3][6][7][9][10] | For dissolving the PFP ester reagent. |
Visualizations
Caption: Reaction mechanism of amine labeling with a PFP ester.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Avoiding aggregation during antibody conjugation with Cyclooctyne-O-amido-PEG4-PFP ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid antibody aggregation during conjugation with Cyclooctyne-O-amido-PEG4-PFP ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it used for antibody conjugation?
This compound is a bioconjugation reagent used to introduce a cyclooctyne (B158145) moiety onto an antibody.[1][2] It is a key component in copper-free click chemistry, a bioorthogonal reaction that allows for the specific attachment of molecules containing an azide (B81097) group.[1] The PFP (pentafluorophenyl) ester group reacts with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a stable amide bond.[3][4] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters as they are less susceptible to hydrolysis, which can lead to more efficient conjugation reactions.[3][4] The integrated PEG4 spacer helps to increase the hydrophilicity of the linker, which can reduce the risk of aggregation that is sometimes associated with hydrophobic linker reagents.[5]
Q2: My antibody solution becomes cloudy or shows visible precipitates after adding the this compound. What is causing this aggregation?
Antibody aggregation during conjugation can be triggered by several factors:
-
High Molar Excess of the PFP Ester: Using a large molar excess of the cyclooctyne reagent can lead to extensive and uncontrolled modification of the antibody surface, which may result in aggregation.[5] Some studies have shown that a molar ratio of a related DBCO reagent to the antibody above 5 can lead to precipitation.[5]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining antibody stability.[5] Deviations from the optimal pH range for your specific antibody can lead to conformational changes and subsequent aggregation.[6]
-
High Antibody Concentration: Performing the conjugation at a high antibody concentration increases the likelihood of intermolecular interactions, which can promote aggregation.[5]
-
Hydrophobic Nature of the Reagent: Although the PEG4 spacer improves hydrophilicity, the cyclooctyne group itself can have some hydrophobic character, which may contribute to aggregation if not properly managed.
-
Presence of Organic Solvent: The PFP ester is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous antibody solution.[4] A high final concentration of the organic solvent can destabilize the antibody.
Q3: How can I optimize my conjugation reaction to minimize or prevent antibody aggregation?
Optimizing key reaction parameters is crucial for a successful conjugation with minimal aggregation. Below is a summary of recommended starting conditions and optimization strategies.
Table 1: Recommended Starting Conditions and Optimization Strategies for Antibody Conjugation with this compound
| Parameter | Recommended Starting Range | Optimization Notes & Troubleshooting |
| Molar Excess of PFP Ester | 5-20 fold | For sensitive antibodies or those at low concentrations (<1 mg/mL), a higher excess (20-40 fold) may be necessary for efficient labeling.[5] For more robust antibodies (>1 mg/mL), start with a 10-20 fold excess.[5] If aggregation is observed, reduce the molar excess. |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but also increase the risk of aggregation.[5] If you observe aggregation, try reducing the antibody concentration. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.4 | Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the antibody for reaction with the PFP ester.[4] The optimal pH for PFP ester reactions is typically between 7.0 and 8.0.[3] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed overnight at 4°C or for 1-4 hours at room temperature.[3] For sensitive antibodies, a lower temperature for a longer duration is often preferred to minimize aggregation. |
| Organic Co-solvent (e.g., DMSO, DMF) | < 10% (v/v) | The PFP ester should be dissolved in a minimal amount of anhydrous organic solvent before being added to the antibody solution.[4] Keep the final concentration of the organic solvent as low as possible to maintain antibody stability. |
| Additives | Sugars (e.g., sucrose, trehalose), Amino Acids (e.g., arginine, glycine), Non-ionic detergents (e.g., Polysorbate 20) | For antibodies prone to aggregation, consider adding stabilizing excipients to the reaction buffer. Sugars and amino acids can help to reduce protein-protein interactions. Low concentrations of non-ionic detergents can help to prevent surface-induced aggregation. |
Q4: What are the best practices for preparing the reagents and setting up the conjugation reaction?
-
Reagent Handling: this compound is moisture-sensitive.[4] It should be stored at -20°C with a desiccant.[4] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]
-
PFP Ester Solution Preparation: Dissolve the PFP ester in anhydrous DMSO or DMF immediately before use.[4] Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[4]
-
Buffer Preparation: Ensure your reaction buffer is free of primary amines.[4] If your antibody is in a buffer containing Tris or glycine, perform a buffer exchange into a suitable buffer like PBS before starting the conjugation.[4]
-
Reaction Setup: Add the PFP ester solution to the antibody solution slowly while gently stirring or mixing. This helps to avoid localized high concentrations of the reagent and organic solvent, which can trigger aggregation.
Q5: How can I assess whether my antibody has aggregated after the conjugation reaction?
Several analytical techniques can be used to detect and quantify antibody aggregation:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric antibody. This is a robust method for quantifying the percentage of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average hydrodynamic radius and/or polydispersity index (PDI) compared to the unconjugated antibody can indicate aggregation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running the conjugated antibody under non-reducing conditions can reveal high molecular weight bands corresponding to covalent aggregates.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
-
Antibody Preparation:
-
Prepare the antibody solution in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2) at a concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.
-
-
PFP Ester Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved PFP ester to the antibody solution while gently vortexing or stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted PFP ester, a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted PFP ester and any small molecule byproducts by size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Assessment of Antibody Aggregation by Size Exclusion Chromatography (SEC)
-
Instrumentation and Column:
-
Use an HPLC or UHPLC system equipped with a UV detector.
-
Select a size exclusion column suitable for antibody analysis (e.g., Tosoh TSKgel G3000SWxl or equivalent).
-
-
Mobile Phase:
-
A typical mobile phase is 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8-7.4.
-
For conjugates that may have increased hydrophobicity, adding a small percentage of an organic solvent like isopropanol (B130326) (5-15%) to the mobile phase can help to reduce non-specific interactions with the column matrix.
-
-
Sample Preparation:
-
Dilute the antibody conjugate and the unconjugated control antibody to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the sample.
-
Run the chromatography at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregation as: % Aggregation = (Area_aggregates / (Area_aggregates + Area_monomer)) * 100.
-
Protocol 3: Assessment of Antibody Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the antibody conjugate and the unconjugated control antibody to a concentration of 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.22 µm filter.
-
Ensure the sample is free of any visible particulates. If necessary, centrifuge the sample at high speed for 5-10 minutes to pellet any large aggregates.
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and perform the measurement according to the manufacturer's instructions.
-
Acquire multiple readings for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Z-average) and the polydispersity index (PDI).
-
Compare the Z-average and PDI of the conjugated antibody to the unconjugated control. A significant increase in these values indicates the presence of aggregates.
-
Protocol 4: Assessment of Antibody Aggregation by SDS-PAGE
-
Sample Preparation:
-
Prepare samples of the conjugated antibody and the unconjugated control.
-
For non-reducing conditions, mix the antibody sample with a non-reducing sample loading buffer (without β-mercaptoethanol or DTT). Do not heat the samples.
-
For reducing conditions, mix the antibody sample with a reducing sample loading buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a silver stain.
-
Destain the gel until the protein bands are clearly visible.
-
-
Data Analysis:
-
Under non-reducing conditions, compare the lane with the conjugated antibody to the unconjugated control. The presence of bands at a higher molecular weight than the intact antibody (which runs at ~150 kDa) is indicative of covalent aggregates.
-
Under reducing conditions, the heavy and light chains should be visible at ~50 kDa and ~25 kDa, respectively. The presence of bands at higher molecular weights could indicate cross-linked chains.
-
Visualizations
Caption: Workflow for antibody conjugation with this compound.
Caption: Troubleshooting guide for antibody aggregation during conjugation.
References
Technical Support Center: Cyclooctyne-O-amido-PEG4-PFP ester
Welcome to the technical support center for Cyclooctyne-O-amido-PEG4-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH range for the reaction of a PFP ester with a primary amine is between 7.0 and 9.0.[1][2][3] For most protein and peptide conjugations, a pH of 7.2 to 8.5 is recommended.[4] This range ensures that the primary amine groups, such as the ε-amino group of lysine, are sufficiently deprotonated to act as effective nucleophiles while minimizing the hydrolysis of the PFP ester.[5][6]
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is critical to use buffers that do not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[2][7]
Q3: Which buffers should be avoided during the conjugation reaction?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with your target molecule for reaction with the PFP ester, leading to significantly lower conjugation efficiency.[2][3]
Q4: How does pH affect the stability of the this compound?
A4: The PFP ester is susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis increases with higher pH.[1][4] While PFP esters are generally less prone to hydrolysis than N-hydroxysuccinimide (NHS) esters, it is still a competing reaction that can reduce your conjugation yield.[2][3][8][9] Therefore, it is crucial to prepare the PFP ester solution immediately before use and not to store it in an aqueous buffer.[3]
Q5: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
A5: this compound, like many PFP esters, may have limited solubility in aqueous buffers. It is recommended to first dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[1][2][3][4] The final concentration of the organic solvent in the reaction should typically be kept below 10% to avoid denaturation of protein targets.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH of the reaction buffer may be too low, resulting in protonated and unreactive amine groups on the target molecule. | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[4] |
| Hydrolysis of PFP Ester: The PFP ester has hydrolyzed before it could react with the target molecule. This is more likely at higher pH values and with prolonged incubation in aqueous solutions. | Prepare the PFP ester solution in a dry organic solvent (e.g., DMSO, DMF) immediately before adding it to the reaction mixture.[2][3] Avoid preparing stock solutions of the PFP ester in aqueous buffers. | |
| Presence of Competing Amines: The reaction buffer or sample contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Perform a buffer exchange of your sample into an amine-free buffer such as PBS, HEPES, or borate buffer prior to the reaction.[2][3][6] | |
| Low Reagent Concentration: The concentration of the PFP ester or the target molecule is too low, favoring the hydrolysis of the ester over the bimolecular conjugation reaction. | Increase the concentration of your reactants if possible. A 10- to 50-fold molar excess of the PFP ester over the amine-containing protein is a common starting point.[1] | |
| Inconsistent Results | Moisture Sensitivity of PFP Ester: The PFP ester reagent has been exposed to moisture, causing it to hydrolyze before use. | Store the this compound at -20°C with a desiccant.[1][3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3] |
| Impure Target Molecule: The sample containing the target molecule has impurities with reactive amines. | Purify your target molecule to >95% purity to avoid side reactions.[10] | |
| Precipitation During Reaction | Use of a Hydrophobic Reagent: The addition of the PFP ester, particularly if dissolved in an organic solvent, can cause precipitation of your target molecule. | Add the PFP ester solution slowly to the solution of the target molecule while stirring.[4] Ensure the final concentration of the organic solvent is as low as possible (ideally <10%).[1] |
Quantitative Data on pH Impact
| pH | Relative Rate of Amine Conjugation | Relative Rate of PFP Ester Hydrolysis | Half-life of PFP Ester in Aqueous Solution (Illustrative) |
| 7.0 | Moderate | Low | Hours |
| 7.5 | Good | Moderate | ~1-2 Hours |
| 8.0 | High | Increased | 30-60 Minutes |
| 8.5 | Very High | High | 10-30 Minutes |
| 9.0 | Excellent | Very High | Minutes |
Note: This table provides an illustrative example of the expected trends. The actual rates and half-lives will depend on the specific reaction conditions, including temperature and buffer composition.
Experimental Protocols
General Protocol for Conjugation to a Protein
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-8.5.[2][4]
-
Protein Preparation: Dissolve your amine-containing protein in the prepared reaction buffer at a concentration of 1-10 mg/mL.[7] If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[2]
-
PFP Ester Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mM.[4]
-
Reaction Initiation: Add a calculated molar excess (e.g., 2:1 to 10:1 of PFP ester to free amines) of the dissolved PFP ester to the protein solution while gently stirring.[4]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[4] The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris buffer to a final concentration of 20-50 mM, and incubate for an additional 30 minutes.[4]
-
Purification: Remove the excess, unreacted PFP ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[2][4]
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Logical relationship of pH effects on the reaction.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 6. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. precisepeg.com [precisepeg.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Amine-Reactive Cyclooctyne Linkers: Cyclooctyne-O-amido-PEG4-PFP vs. DBCO-PEG4-PFP Ester
This guide provides a detailed, objective comparison between two widely used bifunctional linkers in bioconjugation: Cyclooctyne-O-amido-PEG4-PFP ester and DBCO-PEG4-PFP ester. Both reagents are instrumental in the development of complex biomolecules such as antibody-drug conjugates (ADCs), enabling a two-step conjugation strategy that combines amine chemistry with bioorthogonal click chemistry.[1] This comparison focuses on reaction kinetics, stability, and practical considerations to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.
Both linkers share a common architecture: a pentafluorophenyl (PFP) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins), and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility. Their fundamental difference lies in the bioorthogonal handle: the this compound utilizes a simple, non-activated cyclooctyne (B158145), whereas the DBCO-PEG4-PFP ester employs a dibenzocyclooctyne (DBCO) group, which is significantly activated by ring strain.[1][2]
Mechanism of Action: A Two-Step Conjugation Strategy
The utility of these linkers stems from a sequential, two-step reaction process. This allows for the precise and stable linkage of two different molecules, such as an antibody and a therapeutic payload.
-
Amine Acylation: The PFP ester is a highly efficient amine-reactive group. It readily reacts with nucleophilic primary amines on a biomolecule at a physiological to slightly basic pH, forming a stable and irreversible amide bond.[3][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): After the linker is attached to the first biomolecule, its terminal alkyne (Cyclooctyne or DBCO) is available for a bioorthogonal "click" reaction. This reaction proceeds rapidly and specifically with an azide-modified second molecule without the need for a cytotoxic copper catalyst.[1][2]
The general workflow for this two-step conjugation is illustrated below.
Performance Comparison: Kinetics and Stability
The primary distinction in performance between the two linkers is the rate of the SPAAC reaction. The choice of cyclooctyne has a dramatic impact on reaction kinetics, while the PFP ester moiety offers consistent performance in both reagents.
Table 1: Comparison of SPAAC Reaction Kinetics
The reactivity in SPAAC is dictated by the ring strain of the cyclooctyne. DBCO, being a dibenzoannulated and highly strained cyclooctyne, reacts with azides significantly faster than simple, non-activated cyclooctynes.[2][6][7] This makes it a preferred choice for applications requiring rapid conjugation at low concentrations.[6]
| Parameter | Cyclooctyne (Simple) | DBCO (Dibenzocyclooctyne) | Analysis |
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~2.4 x 10⁻³ M⁻¹s⁻¹[8] | ~0.6 - 1.0 M⁻¹s⁻¹[6] | DBCO exhibits a reaction rate that is several orders of magnitude faster, making it superior for time-sensitive applications or when working with dilute samples. |
| Ring Strain | Low | High | The high ring strain of DBCO is the primary driver of its accelerated reaction kinetics.[2][6] |
| Hydrophobicity | Lower | Higher | The two benzene (B151609) rings in DBCO increase its lipophilicity, which can sometimes affect the solubility of the final conjugate.[2] |
| Steric Profile | Smaller, less bulky | Larger, bulkier | The compact nature of the simple cyclooctyne may be advantageous in sterically demanding conjugation scenarios.[2] |
Table 2: Performance Characteristics of the PFP Ester Moiety
The PFP ester is an excellent amine-reactive functional group known for its high reactivity and relative stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[3][4][9][10]
| Parameter | PFP (Pentafluorophenyl) Ester |
| Target Functional Group | Primary and secondary amines (-NH₂)[4] |
| Optimal Reaction pH | 7.2 - 8.5[4][10][11] |
| Hydrolytic Stability | More resistant to spontaneous hydrolysis in aqueous buffers compared to NHS esters, leading to more efficient conjugation reactions.[3][4][9] |
| Reaction Byproduct | Pentafluorophenol (PFP) |
| Solubility | Requires dissolution in an anhydrous organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction buffer.[10] |
Decision Guide: Selecting the Right Linker
The choice between this compound and DBCO-PEG4-PFP ester depends on the specific demands of the experiment. The following decision tree highlights key considerations.
Experimental Protocol: Antibody Conjugation
This section provides a general protocol for the two-step conjugation of an azide-modified payload to an antibody using either PFP ester linker.
Materials and Reagents
-
Antibody (IgG) in an amine-free buffer (e.g., PBS)
-
Cyclooctyne-O-amido-PEG4-PFP or DBCO-PEG4-PFP ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Azide-modified payload (drug, toxin, fluorophore)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis equipment
Workflow Diagram
Step-by-Step Procedure
Part A: Linker Conjugation to Antibody
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If the stock buffer contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.[12]
-
PFP Ester Preparation: Immediately before use, equilibrate the PFP ester vial to room temperature to prevent moisture condensation.[5][12] Dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4][10]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PFP ester solution to the antibody solution while gently vortexing.[4][11]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[4][10]
-
Purification: Remove the excess, unreacted PFP ester linker and the PFP byproduct using a desalting column or dialysis against the reaction buffer.[11] The resulting product is the antibody-linker intermediate.
Part B: SPAAC Reaction with Azide-Payload
-
SPAAC Reaction: To the purified antibody-linker intermediate, add the azide-modified payload. The molar excess of the payload may vary (typically 2 to 10-fold over the antibody) and should be optimized for the desired drug-antibody ratio (DAR).
-
Incubation:
-
If using DBCO-PEG4-PFP ester , incubate for 1-4 hours at room temperature.
-
If using This compound , a longer incubation time may be required (e.g., 4-24 hours) due to the slower kinetics. Reaction progress can be monitored via HPLC or LC-MS.[4]
-
-
Quenching (Optional): To quench any unreacted PFP esters that may have persisted through the first purification step, add Tris buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[5]
-
Final Purification: Purify the final antibody-drug conjugate from excess payload and other reagents using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.
Conclusion
Both this compound and DBCO-PEG4-PFP ester are powerful bifunctional reagents for creating advanced bioconjugates. The choice between them is a trade-off between reaction speed and other physicochemical properties.
-
DBCO-PEG4-PFP Ester is the reagent of choice for applications where rapid and efficient conjugation is paramount . Its extremely fast SPAAC kinetics are ideal for working with sensitive biomolecules or low concentrations.
-
This compound serves as a valuable alternative when reaction speed is not the primary driver. Its smaller size and lower hydrophobicity may be beneficial in cases where steric hindrance is a concern or when the hydrophobicity of the final conjugate needs to be minimized.
By understanding these key differences and leveraging the appropriate experimental conditions, researchers can effectively utilize these linkers to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 12. furthlab.xyz [furthlab.xyz]
PFP Esters vs. NHS Esters: A Comparative Guide to Hydrolytic Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of coupling chemistry is paramount to the success of bioconjugation. Among the most common amine-reactive functionalities are pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters. While both are effective in forming stable amide bonds, their performance differs significantly, particularly concerning their stability in aqueous environments. This guide provides an objective comparison of the hydrolytic stability of PFP and NHS esters, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for specific research needs.
Executive Summary
Pentafluorophenyl (PFP) esters exhibit significantly greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly in aqueous buffers commonly used for bioconjugation. This enhanced stability of PFP esters leads to higher coupling efficiencies, greater reproducibility, and a wider effective pH range for conjugation reactions. While NHS esters are widely used, their rapid hydrolysis, especially at neutral to alkaline pH, presents a significant challenge, often necessitating higher reagent excesses and carefully controlled reaction conditions.
Data Presentation: Hydrolytic Stability Comparison
The hydrolytic stability of an active ester is a critical factor in determining its efficiency in bioconjugation reactions. A longer half-life in aqueous buffers means more of the active ester is available to react with the target amine, rather than being consumed by the competing hydrolysis reaction.
| Active Ester | Solvent System | pH | Temperature | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | Not specified | Not specified | No detectable decomposition after 300 hours | [1] |
| N-hydroxysuccinimide (NHS) Ester | Aqueous Buffer | ≤ 7.0 | Not specified | Hours | [2][] |
| 7.0 | 0°C | 4 - 5 hours | |||
| 8.0 | Room Temperature | Minutes | [2] | ||
| 8.6 | 4°C | 10 minutes |
As the data indicates, PFP esters demonstrate exceptional stability in aqueous conditions. In contrast, the half-life of NHS esters decreases dramatically as the pH increases from neutral to the slightly basic conditions often optimal for amine coupling.[2] This rapid degradation of NHS esters can lead to lower yields and inconsistent results.[2]
Mechanism of Hydrolysis
The susceptibility of both PFP and NHS esters to hydrolysis is a crucial consideration in experimental design. The process involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the formation of the corresponding carboxylic acid and the release of either pentafluorophenol (B44920) or N-hydroxysuccinimide. This reaction is accelerated in basic conditions due to the increased concentration of the more nucleophilic hydroxide (B78521) ion.
Experimental Protocols
To ensure accurate and reproducible results when assessing the hydrolytic stability of active esters, a well-defined experimental protocol is essential. The following provides a general methodology for comparing the stability of PFP and NHS esters using High-Performance Liquid Chromatography (HPLC).
Protocol: Comparative Hydrolytic Stability Analysis by HPLC
Objective: To determine and compare the rate of hydrolysis of a PFP ester and an NHS ester in a buffered aqueous solution.
Materials:
-
PFP ester of the molecule of interest
-
NHS ester of the same molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer, pH 8.5
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase: Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the PFP ester in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMF or DMSO.
-
-
Initiation of Hydrolysis:
-
In separate vials, add a precise volume of the PFP ester stock solution to the PBS (pH 7.4) and Sodium Bicarbonate (pH 8.5) buffers to achieve a final concentration of 1 mM.
-
Repeat the same procedure for the NHS ester stock solution.
-
Incubate all solutions at a constant temperature (e.g., 25°C).
-
-
HPLC Analysis:
-
Immediately after adding the ester to the buffer (t=0), inject an aliquot of each solution into the HPLC system.
-
Continue to inject aliquots at regular time intervals (e.g., every 15, 30, 60 minutes for the NHS ester, and longer intervals for the PFP ester) over a period sufficient to observe significant degradation.
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the remaining active ester at each time point.
-
Plot the natural logarithm of the ester peak area versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) for each ester under each buffer condition using the equation: t½ = 0.693 / k.
-
References
Mass Spectrometry Analysis of Cyclooctyne-O-amido-PEG4-PFP Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics relies on precise and efficient bioconjugation strategies. The choice of linker and activation chemistry is critical for ensuring stable and homogenous products. This guide provides a comparative analysis of Cyclooctyne-O-amido-PEG4-PFP ester, a popular linker for strain-promoted azide-alkyne cycloaddition (SPAAC), focusing on its mass spectrometry analysis. We compare its performance with the more traditional N-hydroxysuccinimide (NHS) ester alternative, providing supporting data and detailed experimental protocols.
Performance Comparison: PFP Ester vs. NHS Ester
The primary advantage of the pentafluorophenyl (PFP) ester in this compound lies in its superior hydrolytic stability compared to the commonly used N-hydroxysuccinimide (NHS) ester. This enhanced stability in aqueous conditions leads to more efficient and reproducible conjugation reactions with primary amines on biomolecules.
Table 1: Comparison of PFP Ester and NHS Ester Characteristics
| Feature | This compound | Cyclooctyne-O-amido-PEG4-NHS Ester (Alternative) |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Functionality | Primary amines (-NH2) | Primary amines (-NH2) |
| Hydrolytic Stability | Higher stability in aqueous buffers. | Prone to rapid hydrolysis, especially at neutral to alkaline pH. |
| Reaction Efficiency | Generally higher due to reduced hydrolysis of the active ester. | Can be lower due to competing hydrolysis, requiring a larger excess of the reagent. |
| Optimal Reaction pH | 7.2 - 8.5[1] | 7.0 - 8.0 |
| Byproducts of Hydrolysis | Pentafluorophenol | N-hydroxysuccinimide |
| Mass Spectrometry Profile | Cleaner baseline due to less non-specific labeling from hydrolyzed reagent. | Potential for more side-product peaks and adducts in the mass spectrum. |
Table 2: Hydrolytic Half-life of NHS Esters in Aqueous Buffer
This table illustrates the inherent instability of NHS esters, a key performance differentiator when compared to PFP esters.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from publicly available information on NHS ester stability. PFP esters exhibit significantly longer half-lives under similar conditions, leading to more consistent conjugation outcomes.
Experimental Protocols
I. General Protocol for Conjugation of this compound to a Protein
This protocol outlines a general procedure for labeling a protein with the PFP ester linker.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.
-
-
PFP Ester Reagent Preparation:
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PFP ester reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
II. Mass Spectrometry Analysis of the Conjugate
This protocol describes a general workflow for the LC-MS analysis of the resulting protein conjugate.
-
Sample Preparation:
-
Dilute the purified conjugate to a suitable concentration (e.g., 0.1 mg/mL) in a buffer compatible with mass spectrometry, such as 0.1% formic acid in water.
-
-
LC-MS System:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the conjugated and unconjugated protein.
-
-
Mass Spectrometer (MS):
-
A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
-
-
Data Analysis:
-
Acquire the data in full scan mode to determine the mass of the intact conjugate.
-
Deconvolute the resulting mass spectrum to determine the zero-charge mass of the protein and its conjugates.
-
The mass shift corresponding to the addition of the Cyclooctyne-O-amido-PEG4 moiety can be used to confirm successful conjugation and to calculate the drug-to-antibody ratio (DAR) in the case of ADCs.
-
For fragmentation analysis (MS/MS), select the precursor ion of the conjugate and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Visualization of Experimental Workflows and Logical Relationships
References
A Comparative Guide to Antibody-Drug Conjugates Fabricated with Cyclooctyne-O-amido-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable Cyclooctyne-O-amido-PEG4-PFP ester linker technology versus alternative conjugation strategies. The following sections detail the performance characteristics of these ADCs, supported by experimental data, and provide established protocols for their characterization.
Introduction to Cyclooctyne-based ADC Linkers
This compound is a bifunctional linker that facilitates the conjugation of a cytotoxic payload to an antibody.[1] It features a cyclooctyne (B158145) group for bioorthogonal click chemistry, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester for reaction with amine groups on the antibody. This linker is categorized as non-cleavable, meaning the payload is released upon lysosomal degradation of the antibody-linker conjugate within the target cell.[1]
The use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for a highly efficient and specific conjugation process.[] This method, when combined with site-specific antibody engineering to introduce an azide (B81097) group, can lead to the production of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).[3]
Comparative Performance Analysis
The choice of linker technology is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and pharmacokinetic profile. This section compares the performance of ADCs constructed with cyclooctyne-based linkers to those utilizing more traditional maleimide-based conjugation.
Data Presentation
While direct head-to-head comparative studies for this compound are not extensively available in the public domain, the following tables summarize representative data from studies evaluating similar linker technologies. This data is intended to provide a comparative illustration of expected performance.
| Parameter | Cyclooctyne-PEG Linker (Click Chemistry) | Maleimide-based Linker | Reference |
| Conjugation Method | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Michael Addition | [3][] |
| Site-Specificity | High (with engineered antibodies) | Moderate to High (with engineered Cys residues) | [3] |
| Homogeneity (DAR) | High (e.g., DAR > 1.9) | Variable, can lead to heterogeneous mixtures | |
| Plasma Stability | Generally High | Prone to retro-Michael reaction, leading to drug loss |
Table 1: Comparison of Key Linker Characteristics. This table highlights the fundamental differences in conjugation chemistry and resulting ADC properties between cyclooctyne-based and maleimide-based linkers.
| ADC Construct | Cell Line | IC50 (ng/mL) | Reference |
| Non-cleavable Auristatin ADC (Site A-PEG6) | BxPC3 | ~10 | |
| Non-cleavable Auristatin ADC (Site I-PEG6) | BxPC3 | ~100 | |
| GSH-cleavable ADC | SKBR3 (HER2+) | Potent, comparable to non-cleavable control | |
| Non-cleavable Control ADC | SKBR3 (HER2+) | Potent |
Table 2: Representative In Vitro Cytotoxicity of ADCs. This table presents example IC50 values for different ADC constructs, demonstrating the potent anti-cancer activity achievable with various linker technologies. Direct comparison is challenging without standardized experimental conditions.
| ADC Construct | Animal Model | Efficacy Outcome | Reference |
| Non-cleavable Auristatin ADCs (10 mg/kg) | BxPC3 Xenograft | Significant tumor growth inhibition | |
| SC134-deruxtecan (3mg/kg) | DMS79 Xenograft | Potent tumor killing | |
| Click-cleavable ADC | Tumor-bearing mice | Effective tumor regression | [] |
Table 3: Representative In Vivo Efficacy of ADCs. This table showcases the anti-tumor efficacy of different ADC constructs in preclinical models. The data indicates that well-designed ADCs can achieve significant therapeutic effects.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of ADCs. The following are summaries of key experimental protocols.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that influences the efficacy and safety of an ADC.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: The ADC sample is diluted in a mobile phase with a high salt concentration.
-
Chromatography: The sample is injected onto a HIC column. The separation is based on the hydrophobicity of the ADC species, with higher DAR species being more hydrophobic and thus retained longer on the column.
-
Elution: A decreasing salt gradient is used to elute the ADC species.
-
Detection: The eluting species are detected by UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of the antibody to separate the light and heavy chains.
-
LC Separation: The sample is separated using reversed-phase or size-exclusion chromatography.
-
MS Analysis: The eluate is introduced into a mass spectrometer to determine the molecular weight of the different species.
-
DAR Calculation: The DAR is calculated based on the mass difference between the unconjugated antibody and the drug-conjugated species.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells.
Method: MTT Assay
-
Cell Seeding: Target antigen-positive and antigen-negative cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to metabolize it into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the ADC concentration.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, a key indicator of its in vivo performance.[5]
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Collection: Aliquots are taken at each time point and stored frozen.
-
Analysis: The stability of the ADC is assessed by measuring the change in average DAR over time using HIC or LC-MS. The amount of released payload can also be quantified.
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Tumor cells are implanted into immunocompromised mice (e.g., xenograft models).
-
Treatment: Once tumors reach a palpable size, mice are treated with the ADC, a vehicle control, and relevant comparator ADCs.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated and compared between the different treatment groups. Animal survival may also be monitored as an endpoint.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for ADC synthesis using this compound.
References
Stability Assay for Cyclooctyne-O-amido-PEG4-PFP Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise construction of antibody-drug conjugates (ADCs) and other targeted therapeutics, the stability of the linker is a critical parameter influencing efficacy and safety. This guide provides a comparative analysis of the stability of Cyclooctyne-O-amido-PEG4-PFP ester, a popular bifunctional linker for strain-promoted azide-alkyne cycloaddition (SPAAC). The focus is on the hydrolytic stability of the pentafluorophenyl (PFP) ester, the primary reactive group for conjugation to amine-containing biomolecules.
Executive Summary
This compound combines a cyclooctyne (B158145) moiety for bioorthogonal "click" chemistry with an amine-reactive PFP ester. The stability of this linker is paramount during storage, conjugation, and in biological media. The primary degradation pathway for the PFP ester is hydrolysis, which deactivates the linker, preventing conjugation. PFP esters are known to be significantly more stable against hydrolysis than the commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1][2] The stability of the cyclooctyne group is also a key consideration, as ring strain, while essential for reactivity, can also make it susceptible to degradation, particularly in the presence of thiols.
Comparative Stability of Amine-Reactive Esters
The choice of the active ester for amine conjugation has a significant impact on the overall success of the bioconjugation process. PFP esters have emerged as a superior alternative to NHS esters due to their enhanced stability in aqueous environments.
| Feature | PFP Ester | NHS Ester | Tetrafluorophenyl (TFP) Ester |
| Hydrolytic Stability | High | Low to Moderate | Moderate |
| Reactivity with Amines | High | High | High |
| Optimal pH for Conjugation | 7.5 - 8.5 | 7.0 - 8.0 | 7.5 - 8.5 |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | Tetrafluorophenol |
This table summarizes qualitative comparisons based on multiple sources.
Quantitative data from comparative studies have demonstrated the superior hydrolytic stability of PFP esters. For instance, in aqueous solutions, PFP esters can exhibit a significantly longer half-life compared to NHS esters, especially at physiological or slightly basic pH, which is often optimal for amine labeling.
Factors Influencing Cyclooctyne Stability
The stability of the cyclooctyne ring is crucial for the subsequent click reaction. Several factors can influence its integrity:
-
Ring Strain: Highly strained cyclooctynes, while more reactive in SPAAC, can be more prone to degradation pathways.
-
Presence of Thiols: Endogenous thiols, such as glutathione (B108866) in the intracellular environment, can react with strained alkynes, leading to off-target labeling and linker degradation.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can potentially compromise the cyclooctyne ring.
-
PEG Linker: The hydrophilic PEG4 spacer in the this compound is expected to enhance the aqueous solubility and potentially shield the cyclooctyne from non-specific interactions, thereby contributing to its stability.
Experimental Protocols
To assess the stability of this compound conjugates, a robust experimental plan is essential. The following protocols provide a framework for evaluating the hydrolytic stability of the PFP ester and the integrity of the cyclooctyne moiety.
Protocol 1: Hydrolytic Stability of the PFP Ester via HPLC
This protocol outlines a method to determine the rate of hydrolysis of the PFP ester in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Initiation of Hydrolysis: Dilute the stock solution into the pre-warmed reaction buffer (e.g., to a final concentration of 1 mM).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak at an appropriate wavelength (e.g., 260 nm).
-
Data Analysis: Calculate the percentage of the remaining active PFP ester at each time point. The half-life (t₁/₂) of the PFP ester can be determined by plotting the natural logarithm of the concentration of the starting material against time.
Protocol 2: Functional Stability of the Cyclooctyne Moiety
This protocol assesses the integrity of the cyclooctyne group over time by its ability to react with an azide-containing probe.
Materials:
-
This compound incubated in buffer for various times (from Protocol 1)
-
Azide-functionalized fluorescent probe (e.g., Azide-PEG4-FITC)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Fluorescence plate reader or HPLC with a fluorescence detector
Procedure:
-
Incubation: Use the aliquots of the this compound that have been incubated in the reaction buffer for different durations from Protocol 1 (before quenching).
-
Click Reaction: To each aliquot, add a molar excess of the azide-functionalized fluorescent probe.
-
Incubation: Allow the click reaction to proceed to completion (e.g., 1-2 hours at room temperature).
-
Fluorescence Measurement: Measure the fluorescence of the resulting solution. A decrease in fluorescence intensity over the initial incubation time indicates degradation of the cyclooctyne moiety.
-
HPLC Analysis (Optional): The reaction mixture can also be analyzed by HPLC with a fluorescence detector to quantify the formation of the fluorescent triazole product.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Hydrolysis of the PFP ester to the inactive carboxylic acid.
Caption: Experimental workflow for the stability assessment.
Conclusion
The this compound is a valuable tool in bioconjugation, offering a balance of reactivity and stability. The PFP ester provides a more stable alternative to NHS esters for amine conjugation, leading to higher efficiency and reproducibility. However, a thorough understanding and experimental validation of the stability of both the PFP ester and the cyclooctyne moiety under specific experimental conditions are crucial for the successful development of robust and effective bioconjugates. The protocols and comparative data presented in this guide offer a framework for researchers to make informed decisions and to design appropriate stability studies for their specific applications.
References
A Head-to-Head Comparison of BCN and DBCO in Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO) for copper-free click chemistry is a critical decision that dictates experimental success. Both strained alkynes are pivotal in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that forges stable triazole linkages under physiological conditions without the need for cytotoxic copper catalysts.[1] This guide provides an objective, data-driven comparison to inform the selection of the optimal reagent for your specific application, from live-cell imaging to the development of antibody-drug conjugates (ADCs).
The primary allure of SPAAC lies in its ability to proceed efficiently within complex biological systems, a feature that has propelled its adoption across various scientific disciplines.[1][2] While both BCN and DBCO react readily with azides, their distinct structural and chemical properties significantly influence reaction kinetics, stability, and overall performance in different experimental contexts.[1][3]
Performance Deep Dive: A Quantitative Comparison
A critical evaluation of BCN and DBCO hinges on three key performance metrics: reaction kinetics, stability in biological environments, and physicochemical properties.
Reaction Kinetics
The speed of the SPAAC reaction is a paramount consideration, especially in applications involving low reactant concentrations or the need for rapid labeling. Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[4][5] However, the nature of the azide (B81097) reaction partner can significantly influence the reaction rate.[1]
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| DBCO | Benzyl (B1604629) azide | ~0.6 - 1.0 | CH₃CN:H₂O (3:1) |
| BCN | Benzyl azide | ~0.06 - 0.1 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |
| Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1][5] |
Interestingly, while DBCO reacts faster with aliphatic azides like benzyl azide, BCN demonstrates a significantly higher reaction rate with aromatic azides such as phenyl azide.[1] This highlights the importance of considering the electronic properties of the azide when selecting a cyclooctyne. Furthermore, steric hindrance around the azide can dramatically affect reactivity. For sterically hindered tertiary azides, DBCO's reactivity drops significantly, whereas BCN maintains a more consistent, albeit slower, reaction rate.[4][6]
Stability
The stability of the linker is crucial for the integrity of the bioconjugate, particularly under the reducing conditions found within cells.[4] BCN generally exhibits superior stability compared to DBCO, especially in the presence of thiols like glutathione (B108866) (GSH), which is abundant in the intracellular environment.[4][7]
| Condition | DBCO Stability | BCN Stability | Key Observations |
| Glutathione (GSH) | Less stable | More stable | BCN is significantly more stable in the presence of this common intracellular antioxidant.[1][8] |
| Acidic Conditions | Prone to rearrangement | Labile, can form inactive species | Both linkers have limitations under acidic conditions.[1][9] |
| Aqueous Buffers (e.g., PBS) | Generally stable | Generally stable | Both are suitable for use in standard biological buffers.[10] |
| Cell Lysate | Moderate degradation over 24h | Significant degradation over 24h in some cell types | Stability can be cell-type dependent.[8] |
Physicochemical Properties
The inherent properties of the linker can influence the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.
| Feature | BCN | DBCO |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
BCN's smaller size and lower lipophilicity can be advantageous in certain applications, potentially improving the solubility and reducing non-specific binding of the conjugate.[3][7]
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the SPAAC reaction mechanism and a typical experimental workflow for comparing BCN and DBCO.
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Workflow for comparing the performance of BCN and DBCO in bioconjugation.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results.
Protocol 1: Determination of Second-Order Rate Constants
This protocol outlines a general method for determining the reaction kinetics of BCN and DBCO with an azide-containing molecule using UV-Vis spectroscopy, particularly suitable for chromophoric cyclooctynes like DBCO.[5]
Materials:
-
BCN or DBCO derivative
-
Azide-containing molecule of interest
-
Appropriate buffer (e.g., PBS, HEPES)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the BCN/DBCO derivative and the azide in a suitable solvent (e.g., DMSO).
-
Determine λ_max: For DBCO, determine the optimal absorbance wavelength (λ_max), which is typically around 309 nm.[1]
-
Set up the Reaction: In a quartz cuvette, dilute the BCN/DBCO derivative to a known concentration in the reaction buffer.
-
Initiate the Reaction: Add a known excess (at least 10-fold) of the azide stock solution to the cuvette to ensure pseudo-first-order kinetics.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the λ_max over time until the reaction is complete.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[5]
-
Protocol 2: Stability Assay in Cell Lysate
This protocol describes how to assess the stability of BCN and DBCO linkers in a cellular environment.[4]
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer)
-
BCN and DBCO derivatives
-
Azide-functionalized fluorescent probe
-
Fluorescence microplate reader or SDS-PAGE and in-gel fluorescence scanner
Procedure:
-
Prepare Cell Lysate: Culture and harvest the chosen cell line. Lyse the cells using a suitable buffer and centrifuge to remove debris. Determine the protein concentration of the supernatant.
-
Incubate Linkers: Add a known concentration of the BCN or DBCO derivative to the cell lysate and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Click Reaction: To each aliquot, add an excess of an azide-functionalized fluorescent probe and allow the click reaction to proceed to completion.
-
Analysis:
-
Plate Reader: Measure the fluorescence intensity of each sample. A decrease in fluorescence over time indicates degradation of the cyclooctyne.
-
SDS-PAGE: Alternatively, run the samples on an SDS-PAGE gel and visualize the fluorescently labeled proteins using an in-gel scanner.
-
-
Data Analysis: Plot the remaining active linker (as a percentage of the time 0 sample) against time to determine the stability profile of each linker.[4]
Conclusion and Recommendations
The choice between BCN and DBCO is not a one-size-fits-all decision but rather a nuanced choice dependent on the specific experimental goals.
Choose DBCO when:
-
Rapid kinetics are essential: For applications requiring fast labeling, such as in dynamic in vivo imaging, the superior reaction rate of DBCO with aliphatic azides is a distinct advantage.[4]
-
Steric hindrance is not a concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.[4]
Choose BCN when:
-
Enhanced stability is required: For long-term studies or experiments in reducing environments, BCN's greater stability in the presence of thiols is preferable.[1][4]
-
Lower lipophilicity and smaller size are beneficial: In applications where solubility and minimal perturbation of the biological system are critical, the physicochemical properties of BCN are advantageous.[3][7]
-
Reacting with aromatic or sterically hindered azides: BCN can exhibit favorable kinetics with these specific azide partners.[1][6]
By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system and experimental design, researchers can select the optimal tool to advance their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. bldpharm.com [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming Successful Conjugation of Cyclooctyne-O-amido-PEG4-PFP Ester
For researchers, scientists, and drug development professionals working in bioconjugation, the successful attachment of functional moieties is a critical first step. The Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional linker designed for this purpose. It contains a pentafluorophenyl (PFP) ester for covalent linkage to primary or secondary amines, and a cyclooctyne (B158145) group for subsequent copper-free click chemistry reactions. Confirming the initial amine conjugation is paramount to the success of downstream applications.
This guide provides an objective comparison of PFP esters with other amine-reactive alternatives and details the experimental methods used to verify successful conjugation.
Comparison of Amine-Reactive Esters
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters for amine modification.[1] The primary advantages of PFP esters lie in their increased stability towards hydrolysis and higher reactivity towards aminolysis, which allows for more efficient and reliable conjugation reactions, especially in the aqueous environments common for biomolecule modifications.[1][2] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[1]
While NHS esters are highly reactive, their significant drawback is rapid hydrolysis in aqueous solutions, which can lead to variable reaction efficiencies.[3][4] Tetrafluorophenyl (TFP) esters offer an intermediate stability and reactivity profile.
| Feature | PFP Ester | TFP Ester | NHS Ester |
| Reactivity | High | High | High[4] |
| Hydrolysis Stability | High (less susceptible to hydrolysis than NHS esters)[1][2][5] | Moderate | Low (short half-life in aqueous buffer)[3] |
| Optimal Reaction pH | 7.2 - 9.0 | 8.0 - 10.0[4] | 7.0 - 8.5 |
| Leaving Group | Pentafluorophenolate (excellent)[1] | Tetrafluorophenolate | N-hydroxysuccinimide |
| Key Advantage | High efficiency and stability, allowing for a wider range of reaction conditions.[6] | More stable than NHS esters at higher pH.[4] | Good water solubility and well-established protocols. |
| Primary Limitation | Can be more hydrophobic than NHS esters.[3] | Data less prevalent than for PFP or NHS esters. | Prone to hydrolysis, requiring carefully controlled conditions.[4] |
Experimental Confirmation of Conjugation
Verifying the formation of the amide bond between the this compound and the target molecule is crucial. Several analytical techniques can be employed for this confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming conjugation by detecting the mass shift in the target molecule.[7] An increase in the molecular weight corresponding to the addition of the Cyclooctyne-O-amido-PEG4 moiety provides direct evidence of a successful reaction.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common method used to monitor reaction progress. It separates the conjugated product from unreacted starting materials and byproducts before mass analysis, providing both retention time and mass data.
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Often used for analyzing larger biomolecules like proteins, MALDI-TOF can confirm the molecular weight shift post-conjugation.
Chromatography
-
HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): Reverse-phase HPLC can be used to monitor the disappearance of starting materials and the appearance of a new, typically more hydrophobic, product peak.[1] By comparing the chromatograms of the reaction mixture over time with standards of the starting materials, one can infer the formation of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For smaller target molecules, ¹H or ¹⁹F NMR spectroscopy can provide detailed structural confirmation of the conjugate.[8][9] The disappearance of the PFP ester signals in ¹⁹F NMR and the appearance of new signals corresponding to the amide-linked cyclooctyne moiety in ¹H NMR can definitively confirm conjugation.[10]
Experimental Protocols
Protocol 1: General Conjugation to an Amine-Containing Molecule
This protocol provides a general workflow for conjugating the this compound to a protein.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium bicarbonate or PBS, pH 8.5.[6] Avoid buffers containing primary amines like Tris or glycine.[5]
-
Anhydrous organic solvent (DMSO or DMF).[5]
-
Desalting column for purification.[6]
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 2-10 mg/mL.[6] If the stock buffer contains amines, perform a buffer exchange into the reaction buffer.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). PFP esters are moisture-sensitive and hydrolyze in water, so do not prepare aqueous stock solutions for storage.[5]
-
Initiate the Conjugation Reaction: Slowly add a 5- to 15-fold molar excess of the PFP ester stock solution to the stirring biomolecule solution.[6] The final concentration of the organic solvent should be kept below 10% to avoid denaturation of most proteins.[6]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[6]
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column equilibrated with the desired storage buffer.[6]
Protocol 2: Confirmation of Conjugation by LC-MS
Procedure:
-
Sample Preparation: At various time points (e.g., t=0, 1h, 4h, and post-purification), take a small aliquot of the reaction mixture.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) to elute the components.
-
MS Analysis: Direct the eluent from the LC system into the mass spectrometer (e.g., an ESI-MS).
-
Data Interpretation:
-
Identify the mass of your starting amine-containing molecule in the t=0 sample.
-
In the subsequent time points, look for a new peak with a higher molecular weight. The mass increase should correspond to the mass of the Cyclooctyne-O-amido-PEG4 moiety (minus the PFP leaving group).
-
The peak corresponding to the starting material should decrease in intensity over time.
-
Visualizations
Caption: Reaction scheme for PFP ester conjugation with a primary amine.
Caption: Experimental workflow for conjugation and confirmation.
Caption: Logic for selecting a conjugation confirmation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
A Comparative Guide to the Efficiency of Amine-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The covalent crosslinking of proteins and other biomolecules is a cornerstone technique in research and therapeutic development. Amine-reactive crosslinkers, which primarily target lysine (B10760008) residues and N-termini, are among the most widely used reagents for creating stable bioconjugates.[1] Their application ranges from fundamental studies of protein-protein interactions to the construction of highly specific antibody-drug conjugates (ADCs) for targeted cancer therapy.[2]
The selection of an appropriate amine-reactive crosslinker is critical, as its chemical properties directly impact the efficiency, stability, and ultimately, the performance of the resulting conjugate.[1] This guide provides a comprehensive comparison of common amine-reactive crosslinkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Key Performance Indicators of Amine-Reactive Crosslinkers
The efficiency of an amine-reactive crosslinker can be evaluated based on several key performance indicators:
-
Reaction Speed: The rate at which the crosslinker reacts with primary amines. Faster reaction kinetics can be crucial for stabilizing transient interactions.[3][4]
-
Yield: The percentage of target molecules that are successfully crosslinked.
-
Stability of the Resulting Bond: The resistance of the newly formed covalent bond to hydrolysis and other forms of degradation under physiological conditions.[5]
-
Specificity: The degree to which the crosslinker reacts with the intended functional group (primary amines) versus off-target sites.
Comparison of Common Amine-Reactive Crosslinkers
The most prevalent classes of amine-reactive crosslinkers are N-hydroxysuccinimide (NHS) esters and imidoesters.[6][7] While both target primary amines, they differ significantly in their reaction chemistry, optimal reaction conditions, and the stability of the resulting bond.
Table 1: General Properties of NHS Esters and Imidoesters
| Property | N-Hydroxysuccinimide (NHS) Esters | Imidoesters |
| Reactive Group | N-hydroxysuccinimide ester | Imidoester |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Amide bond | Amidine bond |
| Optimal pH | 7.2 - 8.5 | 8.0 - 10.0[6][7] |
| Byproduct | N-hydroxysuccinimide | |
| Charge Preservation | No (neutralizes the positive charge of the amine) | Yes (retains the positive charge of the amine)[6] |
| Reversibility | No (stable bond)[5] | Reversible at high pH[6] |
Table 2: Quantitative Comparison of Crosslinker Performance
| Crosslinker | Type | Spacer Arm (Å) | Water Soluble? | Membrane Permeable? | Half-life of Hydrolysis (pH 7, 0°C) | Relative Reaction Speed |
| DSS (Disuccinimidyl suberate) | Homobifunctional NHS ester | 11.4 | No | Yes | 4-5 hours[7][8][9] | Standard |
| BS³ (Bis(sulfosuccinimidyl) suberate) | Homobifunctional NHS ester | 11.4[10] | Yes[10] | No[10] | 4-5 hours[7][8][9] | Standard |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional NHS ester/Maleimide | 8.3 | Yes | No | 4-5 hours[7][8][9] | Standard |
| Novel HOAt-based crosslinkers | Homobifunctional | Not specified | Not specified | Not specified | Not specified | ~10 times faster than DSS[3][4] |
Note: The half-life of NHS esters is highly pH-dependent, decreasing to minutes at pH 8.6 and 4°C.[7][8][9] Novel crosslinkers with alternative leaving groups to NHS, such as those based on N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been shown to exhibit significantly faster reaction kinetics and higher crosslinking efficiency.[3][4] One study reported that these novel crosslinkers generated about 30% more cross-linked complex and reacted approximately 10 times faster than the commonly used disuccinimidyl suberate (B1241622) (DSS).[3][4]
Experimental Protocols
Protocol 1: General Procedure for Protein Crosslinking with NHS Esters
This protocol provides a general framework for crosslinking proteins using homobifunctional NHS esters like DSS or BS³.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[6]
-
DSS or BS³ crosslinker.
-
Anhydrous DMSO or DMF (for DSS).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE materials (gels, running buffer, loading buffer).[11][12]
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is at an appropriate concentration in a suitable buffer. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target protein for reaction with the crosslinker.[13]
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF, or BS³ in the reaction buffer.[13] A typical stock concentration is 10-25 mM.[10]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample with gentle mixing. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point of 20-50 fold molar excess is common.[14]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess crosslinker. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.[14] Further analysis can be performed using techniques like mass spectrometry to identify the specific crosslinked sites.
Protocol 2: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates (ADCs)
This protocol is designed to evaluate the stability of the linker in an ADC when incubated in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) sample.
-
Human, mouse, or rat plasma.
-
Incubator at 37°C.
-
Analytical methods for quantifying total antibody, conjugated antibody, and free drug (e.g., ELISA, LC-MS).[2][15]
Procedure:
-
Incubation: Incubate the ADC sample at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: Process the plasma samples to separate the ADC from other plasma proteins. This can be achieved using affinity capture methods, such as protein A/G beads.[16]
-
Quantification of Total Antibody: Measure the concentration of total antibody at each time point using an appropriate method like ELISA.[15]
-
Quantification of Conjugated Antibody and Free Drug: Use techniques like hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR) and the concentration of released drug over time.[2][15][17]
-
Data Analysis: Plot the percentage of conjugated antibody and the concentration of free drug as a function of time to determine the in vitro plasma stability of the ADC.
Visualizing Workflows and Mechanisms
Experimental Workflow for Evaluating Crosslinker Efficiency
Caption: A typical experimental workflow for evaluating the efficiency of a protein crosslinker.
Mechanism of Action for an Antibody-Drug Conjugate (ADC)
Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The choice of an amine-reactive crosslinker has profound implications for the outcome of bioconjugation experiments. NHS esters are widely used due to their high reactivity and the stability of the resulting amide bonds.[1] However, factors such as pH and the presence of competing nucleophiles must be carefully controlled to maximize efficiency.[1] For applications where charge preservation of the target protein is important, imidoesters may be a more suitable choice, although the reversibility of the amidine bond at high pH is a key consideration.[6]
The development of novel crosslinkers with enhanced reaction kinetics and yields offers exciting possibilities for improving the efficiency of bioconjugation.[3][4] By carefully considering the properties of different crosslinkers and optimizing reaction conditions, researchers can enhance the performance and reliability of their bioconjugates for a wide range of applications in both basic science and drug development.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
Safety Operating Guide
Proper Disposal of Cyclooctyne-O-amido-PEG4-PFP Ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of reactive chemical reagents are critical for ensuring laboratory safety and environmental compliance. Cyclooctyne-O-amido-PEG4-PFP ester is a valuable tool in bioconjugation and antibody-drug conjugate (ADC) development, but its constituent parts—a strained cyclooctyne, a polyethylene (B3416737) glycol (PEG) linker, and a pentafluorophenyl (PFP) active ester—necessitate careful waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines, as regulations can vary. Always handle this compound in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.
Key Hazard Information Summary
| Component | Potential Hazard | Handling Precautions |
| Cyclooctyne | Highly reactive due to ring strain. Incompatible with strong oxidizing agents.[1] | Avoid heat, sparks, and open flames. Store in a cool, dry place under an inert atmosphere. |
| PFP Ester | Moisture-sensitive; hydrolyzes over time.[2] May cause skin and eye irritation.[3] | Keep container tightly closed. Avoid contact with skin and eyes.[4] |
| PEG Linker | Generally considered low toxicity and environmentally benign.[5] | The overall hazard profile is dictated by the reactive end groups. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or dispose of this reagent down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, compatible hazardous waste container.
-
Contaminated Materials: Any materials contaminated with the reagent, such as pipette tips, weighing boats, and gloves, should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO, DMF).
2. Waste Container Labeling:
-
Properly label all hazardous waste containers with the full chemical name: "this compound".
-
If it is a mixed waste stream, list all components and their approximate concentrations.
-
Include the appropriate hazard warnings (e.g., "Reactive," "Irritant").
3. Storage Pending Disposal:
-
Store sealed hazardous waste containers in a designated satellite accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste contents. All disposal must be handled by a licensed waste disposal company.[4]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
In Case of a Spill
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess the Spill: Determine the extent and nature of the spill.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Cyclooctyne-O-amido-PEG4-PFP Ester
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cyclooctyne-O-amido-PEG4-PFP ester. This reagent is a non-cleavable 4-unit PEG ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs)[1][2][3][4]. As a click chemistry reagent, it contains a cyclooctyne (B158145) group for copper-free azide-alkyne cycloaddition reactions[1][5]. The pentafluorophenyl (PFP) ester moiety is highly reactive towards primary and secondary amines, forming stable amide bonds[6][7]. PFP esters are generally less susceptible to hydrolysis than other active esters like NHS esters, which allows for more efficient conjugation reactions[7][8].
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with side shields | Must meet ANSI Z87.1 standards. Protects eyes from splashes and airborne particles of the reagent[9][10][11]. |
| Face Shield | Recommended when there is a significant risk of splashing or explosion, to be worn over safety glasses or goggles[9]. | |
| Hand Protection | Disposable Nitrile or Neoprene Gloves | Provides protection against chemical splashes. It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical[9][11]. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn, fully buttoned, to protect skin and clothing from contamination[9]. For handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron may be advisable. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling the solid compound and preparing solutions should be done in a chemical fume hood to avoid inhalation of any dust or aerosols[12]. If engineering controls are insufficient, a respirator may be required[10]. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills[9]. |
Operational Plan: Step-by-Step Handling Protocol
Storage and Preparation:
-
Storage: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant[6][7].
-
Equilibration: Before use, the vial must be equilibrated to room temperature to prevent moisture condensation onto the product upon opening[6][7].
-
Solvent Preparation: The reagent should be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use[6][7]. Do not prepare stock solutions for long-term storage as the PFP moiety can hydrolyze, rendering it non-reactive[6][7].
Experimental Workflow for Conjugation:
Caption: Workflow for handling and conjugation of this compound.
Detailed Experimental Protocol:
-
Prepare Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, peptide) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5[7][13]. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the intended reaction[6][7].
-
Dissolve PFP Ester: Immediately before initiating the reaction, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF[6][7].
-
Reaction: Add the dissolved PFP ester solution to the biomolecule solution. The reaction can be incubated for 1-4 hours at room temperature or overnight at 4°C[13].
-
Quenching (Optional): If necessary, any unreacted PFP ester can be quenched by adding a buffer containing primary amines, such as Tris-buffered saline (TBS)[13].
-
Purification: The resulting conjugate can be purified from excess reagent and byproducts using methods like dialysis or size-exclusion chromatography[6][7].
Disposal Plan
Waste Characterization and Segregation:
-
Solid Waste: Unused or expired solid this compound should be considered chemical waste.
-
Liquid Waste: Solutions containing the reagent, as well as solvents used for its dissolution (DMSO, DMF), and any quenching solutions should be collected as hazardous liquid waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and vials, should be disposed of as solid hazardous waste.
Disposal Procedures:
-
Collection: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Ensure waste containers are labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
-
Disposal: All waste must be disposed of through an approved hazardous waste management service, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. This compound - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 4. 产åä¸å¿-è±å¼æçç©åå ä¸ç«å¼çç©è¯å.èæ.设å¤éè´å¹³å° [lifesbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. precisepeg.com [precisepeg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
